Tiospirone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87691-91-6 |
|---|---|
Molecular Formula |
C24H32N4O2S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2 |
InChI Key |
ZFZPJDFBJFHYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Appearance |
Solid powder |
Other CAS No. |
87691-91-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
87691-92-7 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-8-azaspiro(4.5)decane-7,9-dione hydrochloride BM-13859-1 BMY 13859-1 MJ 13859 MJ-13859-1 tiaspirone tiospirone |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Pharmacodynamics and Binding Profile of Tiospirone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiospirone (BMY-13,859) is an atypical antipsychotic agent belonging to the azapirone chemical class. Investigated for the treatment of schizophrenia, it demonstrated clinical efficacy comparable to typical antipsychotics but with a more favorable side-effect profile, notably lacking extrapyramidal symptoms.[1] Despite its promising preclinical and early clinical results, development was ultimately halted, and it was never marketed.[1] This technical guide provides a comprehensive overview of the pharmacodynamics and receptor binding profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to serve as a resource for researchers and drug development professionals.
Receptor Binding Profile
This compound exhibits a complex multi-receptor binding profile, with high affinity for several serotonin and dopamine receptor subtypes, as well as moderate to low affinity for adrenergic and muscarinic receptors. This profile is characteristic of atypical antipsychotics and is believed to underlie both its therapeutic efficacy and its side-effect profile.
Quantitative Binding Affinity Data
The equilibrium dissociation constants (Ki) of this compound for various neurotransmitter receptors have been determined through radioligand binding assays. The following tables summarize the available quantitative data.
| Receptor | Ki (nM) |
| Serotonin | |
| 5-HT1A | 6.0[2] |
| 5-HT2A | 0.06[1] |
| 5-HT2C | 9.73[1] |
| 5-HT6 | 950 |
| 5-HT7 | 0.64 |
| Dopamine | |
| D2 | 0.5 |
| D4 | 13.6 |
| Adrenergic | |
| α1 | High Affinity (Specific Ki not available) |
| Muscarinic | |
| M1 | 630 |
| M2 | 180 |
| M3 | 1290 |
| M4 | 480 |
| M5 | 3900 |
Pharmacodynamics and Functional Activity
This compound's functional activity is as complex as its binding profile, acting as a partial agonist, inverse agonist, and antagonist at different receptors. This mixed functionality contributes to its atypical antipsychotic properties.
Summary of Functional Activity
| Receptor | Functional Activity |
| 5-HT1A | Partial Agonist |
| 5-HT2A | Inverse Agonist |
| 5-HT2C | Inverse Agonist |
| 5-HT7 | Inverse Agonist |
| D2 | Antagonist |
| D4 | Antagonist |
| α1-Adrenergic | Antagonist |
Quantitative Functional Activity Data
Quantitative measures of this compound's functional activity, such as EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) for antagonists/inverse agonists, are crucial for understanding its potency.
| Receptor | Assay Type | Parameter | Value |
| 5-HT1A | G-protein Activation | pKi | 8.22 |
| Emax | 8.9% (relative to 5-HT) |
Signaling Pathways
The functional activities of this compound at its target receptors initiate distinct intracellular signaling cascades. These pathways ultimately mediate the drug's therapeutic and adverse effects.
Dopamine D2 Receptor Signaling
As a D2 receptor antagonist, this compound blocks the canonical Gαi/o-coupled signaling pathway. This action is central to its antipsychotic effect.
Serotonin 5-HT1A Receptor Signaling
This compound's partial agonism at 5-HT1A receptors, which are also coupled to Gαi/o, is thought to contribute to its anxiolytic and antidepressant effects and to mitigate the extrapyramidal side effects associated with D2 antagonism.
Serotonin 5-HT2A Receptor Signaling
As an inverse agonist at 5-HT2A receptors, this compound reduces the constitutive activity of these Gαq/11-coupled receptors. This action is believed to contribute to its atypical antipsychotic properties, including efficacy against negative symptoms and a low propensity for extrapyramidal side effects.
Experimental Protocols
The following sections outline the general methodologies for the key assays used to characterize the pharmacodynamic profile of this compound.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are used to determine the affinity (Ki) of a drug for a specific receptor.
Key Components:
-
Receptor Source: Homogenates from brain tissue or cultured cells expressing the receptor of interest.
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor.
-
Competitor: Unlabeled this compound at a range of concentrations.
-
Separation Method: Rapid vacuum filtration is commonly used to separate receptor-bound radioligand from the unbound ligand.
-
Detection: Scintillation counting to measure the amount of radioactivity.
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays
Functional assays measure the biological response elicited by a drug upon binding to its receptor.
This assay measures the activation of G-proteins, an early step in receptor signaling.
Principle: In the presence of an agonist, the G-protein coupled receptor (GPCR) facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal upon G-protein activation. Partial agonists will produce a submaximal stimulation, while antagonists will block agonist-stimulated binding, and inverse agonists will reduce basal [³⁵S]GTPγS binding.
This assay is used for receptors that signal through the adenylyl cyclase pathway (Gαs and Gαi/o).
Principle: For Gαi/o-coupled receptors like D2 and 5-HT1A, this compound's effect is measured by its ability to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP). Forskolin directly activates adenylyl cyclase, and an inhibitory G-protein signal will reduce the amount of cAMP produced. The amount of cAMP can be quantified using various methods, including immunoassays or reporter gene assays.
This assay is suitable for Gαq/11-coupled receptors, such as the 5-HT2A receptor.
Principle: Activation of Gαq/11 leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes. Inverse agonists like this compound would be expected to decrease the basal level of intracellular calcium in systems with constitutive receptor activity.
Metabolism
This compound is extensively metabolized in humans. The primary metabolic pathways include:
-
N-dealkylation of the butyl side chain.
-
Hydroxylation of the azaspirodecanedione ring, with 6-hydroxythis compound being a significant metabolite.
-
Sulfoxide formation on the benzisothiazole moiety.
The metabolites of this compound may possess their own pharmacological activity. For instance, hydroxylation in the azaspirodecanedione region has been shown to decrease affinity for D2 receptors while not significantly altering affinity for serotonin receptors. The 6-hydroxythis compound metabolite has been suggested to have potent antipsychotic potential with a low liability for extrapyramidal side effects.
Conclusion
This compound is a multi-receptor atypical antipsychotic with a complex pharmacodynamic profile characterized by partial agonism at 5-HT1A receptors, inverse agonism at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and antagonism at D2, D4, and α1-adrenergic receptors. This combination of activities likely contributes to its antipsychotic efficacy and favorable side-effect profile. While development was halted, the detailed understanding of its receptor interactions and signaling pathways provides valuable insights for the design and development of novel antipsychotic agents with improved therapeutic properties. Further research to fully characterize the functional potencies at all target receptors and the pharmacological activity of its major metabolites would provide a more complete picture of this compound's mechanism of action.
References
A Comprehensive Technical Guide to the Chemical Structure and Properties of Tiospirone (BMY-13,859)
Introduction
Tiospirone, also known by its developmental code BMY-13,859, is an atypical antipsychotic agent belonging to the azapirone chemical class.[1][2] It was developed and investigated in the late 1980s for the treatment of schizophrenia. Clinical trials indicated that this compound possessed an efficacy comparable to typical antipsychotics but with a significantly reduced risk of extrapyramidal side effects.[2] Despite these promising findings, its development was ultimately halted, and it was never commercially marketed.[1][2] this compound's unique pharmacological profile, characterized by potent interactions with multiple serotonin and dopamine receptors, continues to make it a subject of interest in medicinal chemistry and neuropharmacology research.
This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development.
Chemical Identity and Structure
This compound is a complex synthetic organic molecule featuring a multi-ring structure. Its core components include a 1,2-benzisothiazole moiety linked via a piperazine ring and a butyl chain to an 8-azaspiro[4.5]decane-7,9-dione group.
| Identifier | Value |
| IUPAC Name | 8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
| CAS Number | 87691-91-6 |
| Synonyms | BMY-13,859, Tiaspirone, Tiosperone |
| Molecular Formula | C₂₄H₃₂N₄O₂S |
| Molar Mass | 440.61 g/mol |
| Canonical SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
| InChI Key | ZFZPJDFBJFHYIV-UHFFFAOYSA-N |
| InChI | InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2 |
Physicochemical and Computed Properties
The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key properties for this compound.
| Property | Value | Source |
| Elemental Analysis | C: 65.42%, H: 7.32%, N: 12.72%, O: 7.26%, S: 7.28% | Experimental |
| cLogP | 3.91 | Calculated |
| Topological Polar Surface Area (TPSA) | 56.75 Ų | Calculated |
| Hydrogen Bond Acceptors | 6 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 6 | Calculated |
| Stereochemistry | Achiral |
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and confirmation of chemical compounds. While specific spectra for this compound are not widely published, its structural characteristics allow for the prediction of key spectroscopic features.
-
Mass Spectrometry (MS): Studies on this compound metabolism have utilized desorption chemical ionization (DCI) and gas chromatography/electron impact mass spectrometry (GC/EIMS). These studies indicate that the molecule is amenable to mass spectrometric analysis, with fragmentation patterns likely involving the cleavage of the butyl chain and modifications to the benzisothiazole and spiro-dione rings.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include strong C=O stretching vibrations from the dione moiety (typically ~1700-1750 cm⁻¹), C-N stretching vibrations for the piperazine and imide groups, C-H stretching from the aromatic and aliphatic portions, and aromatic C=C bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum would display distinct signals corresponding to the aromatic protons of the benzisothiazole ring, multiple signals in the aliphatic region for the spiro-cyclohexane and butyl chain protons, and characteristic signals for the piperazine ring protons.
-
¹³C-NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the dione, aromatic carbons, and a variety of aliphatic carbons corresponding to the different structural moieties.
-
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis of this compound and related derivatives was first described by Yevich et al. in 1986. The core of the synthesis involves the coupling of the key piperazine intermediate with the azaspirodecanedione side chain.
Experimental Protocol: Synthesis of this compound Intermediate
This generalized protocol is based on methodologies for analogous compounds.
-
Reaction Setup: A solution of 3-chloro-1,2-benzisothiazole is prepared in a suitable solvent such as ethanol.
-
Nucleophilic Substitution: An excess of piperazine is added to the solution. The reaction mixture is heated in a sealed vessel to facilitate the nucleophilic substitution of the chlorine atom.
-
Workup and Purification: Upon reaction completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove excess piperazine and other water-soluble impurities.
-
Isolation: The resulting crude product, 3-(1-piperazinyl)-1,2-benzisothiazole, is purified using standard techniques such as column chromatography or recrystallization to yield the pure intermediate.
Experimental Protocol: In Vitro Metabolism Study
This protocol describes the methodology used to identify this compound metabolites.
-
Incubation: this compound is incubated with phenobarbital-induced rat liver microsomes in a buffered solution containing an NADPH-generating system to initiate metabolic reactions.
-
Metabolite Extraction: Following incubation, the reaction is quenched, and the metabolites are extracted from the aqueous matrix using an organic solvent.
-
Isolation and Purification: The extracted metabolites are concentrated and then isolated to homogeneity using high-performance liquid chromatography (HPLC).
-
Structural Characterization: The purified metabolites are characterized using mass spectrometry (DCI/MS) to determine their molecular weight and fragmentation patterns, allowing for structural elucidation. For certain metabolites, derivatization (e.g., with trimethylsilyl) may be performed prior to GC/EIMS analysis.
Pharmacodynamics and Mechanism of Action
Receptor Binding Profile
This compound exhibits a complex binding profile, acting on a range of neurotransmitter receptors. This multi-target engagement is believed to be the basis for its atypical antipsychotic effects.
| Receptor | Affinity (Kᵢ, nM) | Action |
| 5-HT₂A | 0.06 | Inverse Agonist |
| Dopamine D₂ | 0.5 | Antagonist |
| 5-HT₇ | 0.64 | Inverse Agonist |
| 5-HT₂C | 9.73 | Inverse Agonist |
| Dopamine D₄ | 13.6 | Antagonist |
| 5-HT₁A | - | Partial Agonist |
| α₁-Adrenergic | - | Antagonist |
| Muscarinic M₁ | 630 | Antagonist |
| Muscarinic M₂ | 180 | Antagonist |
Mechanism of Action Visualization
This compound's therapeutic potential is rooted in its simultaneous modulation of dopamine and serotonin pathways. Its high affinity for 5-HT₂A and D₂ receptors is particularly significant.
Proposed Signaling Pathway for Antipsychotic Action
The "serotonin-dopamine hypothesis" of atypical antipsychotic action provides a framework for understanding this compound's effects. It posits that potent 5-HT₂A antagonism can disinhibit dopamine release in certain brain regions, counteracting the effects of D₂ antagonism and reducing the risk of motor side effects.
References
Tiospirone: A Technical Whitepaper on its 5-HT1A Receptor Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone is an atypical antipsychotic agent belonging to the azapirone chemical class. While its development was discontinued, its pharmacological profile, particularly its activity at the serotonin 1A (5-HT1A) receptor, remains a subject of interest for researchers in neuropsychopharmacology. This technical guide provides an in-depth overview of this compound's core activity as a 5-HT1A receptor partial agonist, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Pharmacological Activity at the 5-HT1A Receptor
This compound is characterized as a partial agonist at the 5-HT1A receptor.[1][2] This means that it binds to the receptor and elicits a functional response that is lower than that of the endogenous full agonist, serotonin. This modulatory activity is a key feature of many atypical antipsychotics and is thought to contribute to their therapeutic effects and favorable side-effect profiles. The partial agonism of this compound at 5-HT1A receptors is complemented by its antagonist activity at other receptors, including dopamine D2 and various other serotonin receptor subtypes.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with the 5-HT1A receptor and other relevant targets.
Table 1: this compound Binding Affinity (Ki) at Various Neuroreceptors
| Receptor | Ki (nM) |
| 5-HT1A | 6.03 |
| 5-HT2A | 0.8 |
| 5-HT7 | 2.5 |
| D2 | 1.0 |
| D4 | 13 |
| α1-Adrenergic | 1.6 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: this compound Functional Activity at the Human 5-HT1A Receptor
| Parameter | Value | Assay Type |
| EC50 | Data not available | [35S]GTPγS Binding |
| Intrinsic Activity (Emax) | Partial Agonist | [35S]GTPγS Binding |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
References
- 1. academic.oup.com [academic.oup.com]
- 2. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiospirone: A Technical Guide to its Antagonist Activity at D2, D4, and α1-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone (BMY-13,859) is an atypical antipsychotic of the azapirone class that was investigated for the treatment of schizophrenia.[1] While its development was discontinued, its unique pharmacological profile as a potent antagonist at dopamine D2, dopamine D4, and α1-adrenergic receptors continues to be of interest for understanding the structure-activity relationships of multi-target antipsychotic agents. This technical guide provides an in-depth overview of the core pharmacological characteristics of this compound, focusing on its antagonist properties at these key receptors.
Data Presentation
| Receptor | Ki (nM) |
| Dopamine D2 | 0.5[1] |
| Dopamine D4 | 13.6[1] |
| α1-Adrenergic | Not Available |
Experimental Protocols
The characterization of this compound's antagonist activity at the D2, D4, and α1-adrenergic receptors involves both radioligand binding assays to determine binding affinity (Ki) and functional assays to quantify its ability to block agonist-induced cellular responses.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the inhibitory constant (Ki) of this compound for the D2, D4, and α1-adrenergic receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant D2, D4, or α1-adrenergic receptors.
-
Radioligand:
-
For D2 Receptors: [³H]-Spiperone or [³H]-Raclopride.
-
For D4 Receptors: [³H]-Spiperone or [³H]-YM-09151-2.
-
For α1-Adrenergic Receptors: [³H]-Prazosin.
-
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled antagonist for the respective receptor (e.g., haloperidol for D2/D4, phentolamine for α1).
-
Assay Buffer: Typically a Tris-HCl buffer containing relevant ions (e.g., MgCl₂, NaCl).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the cell membranes with the bound radioligand on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonist Assay: cAMP Inhibition (for D2 and D4 Receptors)
Dopamine D2 and D4 receptors are Gαi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A functional antagonist assay measures the ability of a compound to block this agonist-induced decrease in cAMP.
Objective: To determine the functional potency of this compound as an antagonist at D2 and D4 receptors.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human recombinant D2 or D4 receptor.
-
Agonist: Dopamine or a selective D2/D4 agonist.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound at a range of concentrations.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to the wells. Forskolin stimulates adenylyl cyclase to produce a measurable baseline of cAMP.
-
Incubation: Incubate the plate to allow for the modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Functional Antagonist Assay: Calcium Mobilization (for α1-Adrenergic Receptors)
α1-Adrenergic receptors are Gαq-coupled receptors. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores. A functional antagonist assay can measure a compound's ability to block this agonist-induced calcium mobilization.
Objective: To determine the functional potency of this compound as an antagonist at α1-adrenergic receptors.
Materials:
-
Cell Line: A cell line (e.g., HEK293, CHO-K1) stably expressing the human recombinant α1-adrenergic receptor.
-
Agonist: Phenylephrine or another selective α1-adrenergic agonist.
-
Test Compound: this compound at a range of concentrations.
-
Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM).
-
Fluorescent Plate Reader: A plate reader capable of measuring intracellular calcium changes (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Addition and Measurement: Add a fixed concentration of the agonist (typically the EC80 concentration for calcium mobilization) to the wells and immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.
-
Mandatory Visualizations
Signaling Pathways
Caption: D2/D4 receptor signaling pathway and this compound's antagonist action.
Caption: α1-Adrenergic receptor signaling pathway and this compound's antagonist action.
Experimental Workflow
Caption: Experimental workflow for a radioligand binding assay.
Logical Relationship
Caption: Logical relationship of this compound's antagonist action.
References
Tiospirone: A Technical Guide to its Inverse Agonist Activity at 5-HT2A, 5-HT2C, and 5-HT7 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone (BMY-13,859) is an atypical antipsychotic agent of the azapirone chemical class.[1] While its development was halted, its unique pharmacological profile continues to be of significant interest in neuropharmacology.[1] this compound is characterized by its potent inverse agonist activity at serotonin 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interactions with these key serotonin receptor subtypes. The document details its binding affinities, the relevant signaling pathways, and the experimental protocols used to characterize its activity.
Data Presentation
The following tables summarize the binding affinities of this compound for the human 5-HT2A, 5-HT2C, and 5-HT7 receptors.
| Receptor | This compound Ki (nM) |
| 5-HT2A | 0.06[1] |
| 5-HT2C | 9.73 |
| 5-HT7 | 0.64 |
Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors.
While widely characterized as an inverse agonist at these receptors, specific IC50 or EC50 values for this compound's inverse agonist activity are not consistently reported in publicly available literature. However, its potent binding affinities, particularly at the 5-HT2A and 5-HT7 receptors, are indicative of its significant functional interaction with these targets.
Signaling Pathways
This compound exerts its effects by modulating the signaling cascades downstream of the 5-HT2A, 5-HT2C, and 5-HT7 receptors. As an inverse agonist, this compound not only blocks the action of the endogenous agonist serotonin but also reduces the basal, constitutive activity of these receptors.
5-HT2A and 5-HT2C Receptor Signaling
The 5-HT2A and 5-HT2C receptors primarily couple to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by acting as an inverse agonist, suppresses this entire cascade, leading to a reduction in neuronal excitability.
5-HT7 Receptor Signaling
The 5-HT7 receptor is primarily coupled to the Gs family of G proteins. Activation of Gs stimulates adenylyl cyclase (AC), which then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP, a ubiquitous second messenger, activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, influencing gene transcription and cellular function. This compound's inverse agonism at the 5-HT7 receptor leads to a decrease in basal cAMP levels.
Experimental Protocols
The characterization of this compound as a 5-HT2A, 5-HT2C, and 5-HT7 receptor inverse agonist involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure inverse agonist activity (e.g., IC50).
Radioligand Binding Assays
These assays are performed to determine the affinity of this compound for the target receptors. Generally, this involves a competition binding experiment where increasing concentrations of unlabeled this compound are used to displace a radiolabeled ligand that is known to bind to the receptor.
Example Protocol for 5-HT2A Receptor Binding Assay:
-
Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.
-
Radioligand: [3H]-Ketanserin is a commonly used radioligand for the 5-HT2A receptor.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Receptor membranes, [3H]-Ketanserin (at a concentration close to its Kd), and varying concentrations of this compound are incubated together.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays for Inverse Agonism
Functional assays are crucial to determine whether a ligand is a neutral antagonist or an inverse agonist. These assays measure the downstream signaling of the receptor in the absence of an agonist to assess the ligand's effect on the receptor's basal activity.
Inositol Phosphate (IP) Accumulation Assay (for 5-HT2A and 5-HT2C Receptors):
This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 signaling. A decrease in basal IP accumulation in the presence of this compound indicates inverse agonism. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
-
Cell Culture: Cells expressing the target receptor (5-HT2A or 5-HT2C) are cultured in microplates.
-
Stimulation: Cells are incubated with varying concentrations of this compound in a buffer containing LiCl (to inhibit IP1 degradation).
-
Lysis and Detection: Cells are lysed, and IP1 levels are measured using an HTRF assay kit, which involves a competitive immunoassay with a fluorescently labeled IP1 tracer and an anti-IP1 antibody.
-
Data Analysis: A decrease in the HTRF signal corresponds to an increase in cellular IP1. The IC50 value for the reduction of basal IP1 accumulation is determined.
cAMP Accumulation Assay (for 5-HT7 Receptors):
This assay measures the intracellular concentration of cyclic AMP (cAMP), the second messenger produced upon Gs activation. A decrease in basal cAMP levels in the presence of this compound indicates inverse agonism. HTRF is also a widely used method for cAMP detection.
-
Cell Culture: Cells expressing the 5-HT7 receptor are plated in microplates.
-
Stimulation: Cells are incubated with varying concentrations of this compound.
-
Lysis and Detection: Following cell lysis, cAMP levels are quantified using an HTRF-based competitive immunoassay.
-
Data Analysis: The IC50 value for the reduction of basal cAMP production is calculated.
References
The Synthesis and Biological Evaluation of Tiospirone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological evaluation of Tiospirone derivatives, a class of compounds with significant potential in the development of atypical antipsychotics. This compound and its analogues have been a subject of interest due to their unique pharmacological profile, characterized by a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism, which is a hallmark of atypical antipsychotic activity. This document details synthetic methodologies, presents key biological data in a comparative format, outlines experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Derivatives
This compound is an atypical antipsychotic of the azapirone class that was investigated for the treatment of schizophrenia.[1] It exhibits a characteristic binding profile, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, with additional activity at other serotonin and adrenergic receptors.[1] This multi-receptor interaction is believed to contribute to its antipsychotic efficacy with a reduced liability for extrapyramidal side effects (EPS) compared to typical antipsychotics.[2] The core structure of this compound consists of a 1-(1,2-benzisothiazol-3-yl)piperazine moiety linked via a butyl chain to an 8-azaspiro[4.5]decane-7,9-dione group. The exploration of this compound derivatives has been driven by the desire to optimize its therapeutic properties, including enhancing efficacy, improving the side-effect profile, and understanding the structure-activity relationships (SAR) that govern its interactions with key molecular targets.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be conceptually divided into the preparation of three key fragments: the 1-(1,2-benzisothiazol-3-yl)piperazine headgroup, the 8-azaspiro[4.5]decane-7,9-dione tail, and the N-alkyl linker.
Synthesis of the 1-(1,2-benzisothiazol-3-yl)piperazine Moiety
The 1-(1,2-benzisothiazol-3-yl)piperazine core is a crucial pharmacophore for the antipsychotic activity of this class of compounds. Its synthesis typically involves the reaction of 3-chloro-1,2-benzisothiazole with a large excess of anhydrous piperazine.
Experimental Protocol: Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine [3][4]
-
Reaction Setup: A flask is charged with anhydrous piperazine and molten 3-chloro-1,2-benzisothiazole. The reaction is typically performed under an inert atmosphere (e.g., nitrogen).
-
Reaction Conditions: The mixture is heated to a temperature of approximately 125°C for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is quenched with ice water and basified with a strong base such as sodium hydroxide. The product is then extracted with an organic solvent like methylene chloride or toluene. The organic extracts are washed with water, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield 1-(1,2-benzisothiazol-3-yl)piperazine as a solid.
Synthesis of the 8-azaspiro[4.5]decane-7,9-dione Moiety
The 8-azaspiro[4.5]decane-7,9-dione portion of this compound derivatives contributes to the overall physicochemical properties and can be modified to influence potency and selectivity. A common method for its preparation involves the condensation of 1,1-cyclopentanediacetic acid (or a related cyclic dicarboxylic acid) with urea.
Experimental Protocol: Synthesis of 8-azaspiro[4.5]decane-7,9-dione
-
Reaction Setup: 1,1-Cyclopentanediacetic acid and urea are mixed in a reaction vessel.
-
Reaction Conditions: The mixture is heated with stirring to a temperature range of 150-200°C for a period of 0.5-2 hours.
-
Work-up and Purification: The resulting crude product is recrystallized from ethanol with activated charcoal to afford the purified 8-azaspiro[4.5]decane-7,9-dione as white crystals.
Assembly of this compound Derivatives
The final assembly of this compound derivatives is typically achieved through N-alkylation of the piperazine nitrogen of the 1-(1,2-benzisothiazol-3-yl)piperazine intermediate with a suitable alkylating agent bearing the 8-azaspiro[4.5]decane-7,9-dione moiety.
General Experimental Protocol: N-alkylation
-
Reaction Setup: 1-(1,2-benzisothiazol-3-yl)piperazine is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: A base, such as potassium carbonate or sodium hydride, is added to the solution, followed by the dropwise addition of an N-alkylating agent (e.g., a 4-halobutyl derivative of 8-azaspiro[4.5]decane-7,9-dione).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.
Biological Evaluation of this compound Derivatives
The biological evaluation of this compound derivatives is centered on their interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia, primarily the dopamine D2 and serotonin 5-HT2A receptors. In vitro and in vivo assays are employed to characterize their pharmacological profile.
In Vitro Receptor Binding and Functional Assays
Receptor binding assays are fundamental in determining the affinity of this compound derivatives for their molecular targets. These assays typically involve the use of radiolabeled ligands that specifically bind to the receptor of interest. The ability of a test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which is an inverse measure of binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Ki (nM) |
| 5-HT2A | 0.06 |
| D2 | 0.5 |
| 5-HT7 | 0.64 |
| 5-HT2C | 9.73 |
| D4 | 13.6 |
| M2 | 180 |
| M4 | 480 |
| M1 | 630 |
| 5-HT6 | 950 |
| M3 | 1290 |
| M5 | 3900 |
Structure-Activity Relationship (SAR) Insights:
-
Hydroxyl substitution on the azaspirodecanedione moiety of this compound has been shown to decrease affinity for the dopamine D2 receptor while having minimal impact on serotonin 5-HT1A and 5-HT2A receptor interactions.
-
An increase in alpha-1 adrenergic receptor affinity appears to be correlated with a reduction in dopamine receptor effects.
-
The N-alkyl substituent on the piperazine ring plays a significant role in determining the D1 versus D2 receptor selectivity in related aporphine derivatives.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with MgCl2 and EDTA, is used.
-
Radioligand: A radiolabeled D2 antagonist, such as [3H]spiperone, is used.
-
Competition Binding: The membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional assays are employed to determine the efficacy of the compounds at their target receptors (i.e., whether they act as agonists, antagonists, or inverse agonists). For D2 receptors, which are Gαi/o-coupled, antagonism is often measured by the ability of the compound to block agonist-induced inhibition of adenylyl cyclase and subsequent cAMP production.
In Vivo Models for Antipsychotic Activity and Side-Effect Profiling
In vivo models are essential for assessing the antipsychotic potential and the propensity of this compound derivatives to induce extrapyramidal side effects.
3.2.1. Amphetamine-Induced Hyperlocomotion Model
This model is widely used to screen for potential antipsychotic activity. Amphetamine, a dopamine-releasing agent, induces an increase in locomotor activity in rodents, which is considered a model for the positive symptoms of schizophrenia. Antipsychotic drugs are expected to attenuate this hyperlocomotion.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beams to automatically record movement.
-
Habituation: Animals are habituated to the test environment for a set period before the experiment.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the amphetamine challenge.
-
Amphetamine Challenge: Amphetamine (e.g., 0.5 mg/kg, i.p.) is administered to induce hyperlocomotion.
-
Data Collection: Locomotor activity is recorded for a defined period (e.g., 90 minutes) after the amphetamine injection.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
3.2.2. Catalepsy Test
The catalepsy test is used to assess the potential of a compound to induce extrapyramidal side effects, particularly Parkinsonian-like motor rigidity. Catalepsy is characterized by a failure to correct an externally imposed posture.
Experimental Protocol: Bar Test for Catalepsy in Rats
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 10 cm) above a surface.
-
Drug Administration: The test compound or a reference drug (e.g., haloperidol) is administered.
-
Catalepsy Assessment: At various time points after drug administration, the rat's forepaws are gently placed on the bar. The time it takes for the rat to remove both paws from the bar (descent latency) is recorded. A maximum cut-off time (e.g., 180 seconds) is typically set.
-
Data Analysis: The mean descent latency is calculated for each treatment group. A significant increase in descent latency compared to the vehicle group suggests a cataleptogenic potential.
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of this compound derivatives are mediated by their modulation of intracellular signaling cascades downstream of their target receptors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs). Their activation by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Antagonism of D2 receptors by this compound derivatives blocks this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels and PKA activity.
Caption: Dopamine D2 Receptor Signaling Pathway Modulation by this compound Derivatives.
Preclinical Antipsychotic Drug Discovery Workflow
The discovery and development of novel this compound derivatives as atypical antipsychotics follows a structured preclinical workflow, from initial synthesis to in vivo evaluation.
Caption: Preclinical Discovery and Evaluation Workflow for this compound Derivatives.
Conclusion
The synthesis and biological evaluation of this compound derivatives represent a promising avenue for the discovery of novel atypical antipsychotics. By systematically modifying the core structure and assessing the impact on receptor binding, functional activity, and in vivo pharmacology, researchers can further refine the therapeutic profile of this class of compounds. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for scientists and drug development professionals working to advance the treatment of schizophrenia and other psychotic disorders. The continued exploration of the structure-activity relationships of this compound derivatives holds the potential to yield new drug candidates with improved efficacy and a more favorable side-effect profile.
References
- 1. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
Tiospirone: A Technical Guide to its Putative Oxidative Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone is an atypical antipsychotic agent belonging to the azapirone class of drugs. While its clinical development was halted, the study of its metabolic fate provides valuable insights into the biotransformation of complex neuropsychiatric drugs. This technical guide offers an in-depth exploration of the putative oxidative metabolites of this compound, detailing the analytical methodologies for their identification, quantitative data from human and in vitro studies, and the potential signaling pathways affected by the parent compound and its metabolites.
Metabolic Pathways of this compound
The oxidative metabolism of this compound is complex, involving multiple enzymatic pathways that lead to a variety of metabolites. In vivo and in vitro studies have identified five primary routes of metabolism.[1][2] These pathways are crucial for the clearance of the drug and may contribute to its overall pharmacological and toxicological profile.
The principal oxidative metabolic pathways for this compound are:
-
N-dealkylation: Cleavage of the butyl side chain attached to the piperazinyl nitrogen.[1][2][3]
-
Hydroxylation: Addition of a hydroxyl group at two primary locations:
-
The 6'-position on the spiro ring, alpha to the glutarimidyl carbonyl.
-
The 3'-position on the spiro ring.
-
-
Sulfoxidation: Oxidation of the sulfur atom in the benzisothiazole moiety to form sulfoxides and subsequently sulfones.
-
Lactam Formation: Oxidation of the carbon atom alpha to the piperazinyl nitrogen, resulting in the formation of a lactam-sulfone derivative.
These metabolic transformations are primarily mediated by cytochrome P450 enzymes in the liver.
Caption: Oxidative metabolic pathways of this compound.
Quantitative Analysis of this compound Metabolites
Quantitative data on the excretion of this compound metabolites is essential for understanding the primary clearance routes of the drug. Human studies following a single oral dose of [14C]-labeled this compound have provided valuable information on the urinary excretion of its metabolites.
| Metabolite | Percentage of Administered Dose in Urine (0-24h) |
| Benzisothiazole piperazine sulfone | 5.0% |
| Lactam derivative of benzisothiazole piperazine sulfone | 4.3% |
| Total Identified Metabolites | ~20% |
| Unchanged this compound | Present, but not quantified as a major urinary component |
Table 1: Quantitative analysis of major this compound metabolites in human urine following a single 60-mg oral dose. The identified metabolites accounted for approximately 50% of the total radioactivity in the urine.
Experimental Protocols
The identification and quantification of this compound's oxidative metabolites have been achieved through a combination of in vivo and in vitro studies, employing sophisticated analytical techniques.
In Vivo Human Metabolism Study
-
Study Design: A single 60-mg oral dose of [14C]this compound was administered to human subjects. Urine was collected over a 24-hour period.
-
Sample Preparation:
-
Pooled urine samples were subjected to enzymatic hydrolysis to deconjugate any glucuronide or sulfate metabolites.
-
Metabolites were then isolated and purified from the urine matrix.
-
-
Analytical Methodology:
-
High-Performance Liquid Chromatography (HPLC): Purified metabolites were separated using HPLC. While specific parameters for this compound are not detailed in all publications, a typical reversed-phase HPLC setup for antipsychotic drug metabolites would involve:
-
Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile and/or methanol).
-
Detection: UV detection at a wavelength suitable for the chromophores in this compound and its metabolites, and/or a radiodetector for the [14C]-labeled compounds.
-
-
Mass Spectrometry (MS):
-
Desorption Chemical Ionization Mass Spectrometry (DCI-MS): Purified metabolites were identified using DCI-MS in the positive ion mode with methane as the reagent gas. This technique is particularly useful for providing molecular weight information of the metabolites.
-
-
Structure Confirmation: The structures of the identified metabolites were confirmed by co-elution on HPLC with synthetically prepared authentic standards.
-
In Vitro Rat Liver Microsome Study
-
Study Design: this compound was incubated with phenobarbital-induced rat liver microsomes to simulate hepatic metabolism.
-
Sample Preparation:
-
Metabolites were isolated and purified from the microsomal incubation mixture using HPLC.
-
-
Analytical Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
For metabolites where the sulfur was in a reduced form, they were derivatized to their trimethylsilyl (TMS) ethers to increase volatility.
-
Analysis was performed by GC-MS with electron impact (EI) ionization. A general protocol for TMS derivatization involves:
-
Evaporation of the sample to dryness.
-
Methoxyamination to protect keto groups.
-
Silylation with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
-
Desorption Chemical Ionization Mass Spectrometry (DCI-MS): This technique was crucial for characterizing sulfoxide and sulfone analogs, which were found to undergo reductive decomposition on the GC column. DCI-MS with methane as the reagent gas allowed for the successful identification of these oxidized sulfur metabolites.
-
Caption: Workflow for this compound metabolite identification.
Signaling Pathways
This compound's pharmacological effects are mediated through its interaction with several neurotransmitter receptors. Understanding the downstream signaling cascades of these receptors is crucial for elucidating the mechanism of action of this compound and its potentially active metabolites. This compound acts as a 5-HT1A receptor partial agonist, a 5-HT2A receptor inverse agonist, and a D2 receptor antagonist.
5-HT1A Receptor Signaling
As a partial agonist at the 5-HT1A receptor, this compound would modulate the Gi/o-protein coupled signaling cascade.
Caption: this compound's action on 5-HT1A receptor signaling.
5-HT2A Receptor Signaling
This compound's inverse agonism at the 5-HT2A receptor suggests it would inhibit the constitutive activity of this Gq/11-coupled receptor.
Caption: this compound's action on 5-HT2A receptor signaling.
D2 Receptor Signaling
As an antagonist at the D2 receptor, this compound blocks the effects of dopamine, thereby inhibiting the Gi/o-coupled signaling pathway.
Caption: this compound's action on D2 receptor signaling.
Biological Activity of Metabolites
The pharmacological activity of drug metabolites is a critical consideration in drug development. For this compound, the putative oxidative metabolites have been synthesized and evaluated for their central nervous system therapeutic potential.
Notably, the 6-hydroxythis compound metabolite has been shown to possess a potent antipsychotic profile with a potentially minimal liability for extrapyramidal side effects (EPS). Structure-activity relationship (SAR) analysis indicates that hydroxyl substitution on the azaspirodecanedione part of the molecule reduces affinity for the dopamine D2 receptor while not significantly affecting serotonin 5-HT1A and 5-HT2A receptor interactions. This alteration in receptor binding profile may contribute to a more favorable side-effect profile.
Conclusion
The oxidative metabolism of this compound is a multifaceted process resulting in a range of metabolites. The identification and quantification of these metabolites have been made possible through advanced analytical techniques such as HPLC and various mass spectrometry methods. The major metabolic pathways include N-dealkylation, hydroxylation, sulfoxidation, and lactam formation, with benzisothiazole piperazine sulfone and its lactam derivative being the most prominent urinary metabolites in humans.
Furthermore, the pharmacological activity of this compound is dictated by its interactions with 5-HT1A, 5-HT2A, and D2 receptors. The parent compound's modulation of these receptor signaling pathways, along with the potential biological activity of its metabolites, such as 6-hydroxythis compound, provides a comprehensive picture of its mechanism of action. This in-depth understanding of this compound's metabolic fate and resulting signaling consequences is invaluable for the broader field of neuropsychiatric drug development.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of in vitro metabolites of the antipsychotic drug this compound by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Tiospirone in Rat Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of the atypical antipsychotic agent, Tiospirone, specifically within a rat liver microsomal model. This document details the metabolic pathways, outlines established experimental protocols for such studies, and presents a framework for the systematic analysis of the resulting metabolites.
Executive Summary
This compound undergoes metabolic transformation in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes. In vitro studies utilizing rat liver microsomes are instrumental in elucidating these metabolic fates, providing critical data for preclinical drug development. The primary metabolic routes identified for this compound in this model system are N-dealkylation, hydroxylation, and sulfoxidation. Understanding these pathways is crucial for predicting potential drug-drug interactions, assessing metabolite-driven pharmacology or toxicology, and establishing a foundation for in vivo pharmacokinetic profiling. This guide synthesizes the available scientific information to provide a detailed protocol and data presentation framework for researchers in the field.
Metabolic Pathways of this compound
In vitro studies with phenobarbital-induced rat liver microsomes have revealed three principal pathways for the metabolism of this compound[1]. These biotransformations lead to the formation of multiple metabolites.
-
N-dealkylation: This process involves the removal of the butyl side chain from the piperazinyl nitrogen.
-
Hydroxylation: Hydroxyl groups are introduced onto the this compound molecule, a common phase I metabolic reaction.
-
Sulfoxide Formation: The sulfur atom within the benzisothiazole moiety is oxidized to form a sulfoxide[1].
These metabolic reactions are catalyzed by CYP450 enzymes present in the liver microsomes. The resulting metabolites can then be isolated and characterized using various analytical techniques.
Experimental Protocols
The following sections detail the methodologies for conducting in vitro metabolism studies of this compound using rat liver microsomes. These protocols are based on established practices for in vitro drug metabolism assays.
Materials and Reagents
-
Test Compound: this compound
-
Microsomes: Pooled male Sprague-Dawley rat liver microsomes (phenobarbital-induced)
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Quenching Solution: Acetonitrile or methanol
-
Analytical Standards: this compound and its synthesized putative metabolites
Incubation Procedure
-
Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, methanol) and diluted to the desired concentrations with the incubation buffer.
-
Reaction Mixture: The incubation mixture is prepared in microcentrifuge tubes and typically contains:
-
Rat liver microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
This compound (at various concentrations for kinetic studies)
-
Phosphate buffer (to final volume)
-
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction is terminated by adding a cold quenching solution (e.g., 2 volumes of acetonitrile) to precipitate the proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and its metabolites, is collected for analysis.
Analytical Methods
The identification and quantification of this compound and its metabolites are performed using a combination of chromatographic and mass spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of the parent drug from its metabolites. A reverse-phase C18 column is typically employed with a gradient elution of mobile phases such as acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS/MS), this is the primary tool for structural elucidation and quantification. Different ionization techniques can be used:
-
Electron Impact Mass Spectrometry (GC/EIMS): Can be used for the analysis of trimethylsilyl (TMS) derivatives of the metabolites, particularly for non-polar compounds[1].
-
Desorption Chemical Ionization/Mass Spectrometry (DCI/MS): Useful for distinguishing sulfoxide and sulfone analogs from the parent sulfide[1].
-
Electrospray Ionization (ESI): Commonly used in modern LC-MS/MS systems for its soft ionization, which keeps the molecular ion intact.
-
Data Presentation
The quantitative data from in vitro metabolism studies should be presented in a clear and structured format to facilitate interpretation and comparison.
Metabolite Profile
The relative abundance of each metabolite can be determined by analyzing the peak areas from the chromatograms.
| Metabolite | Retention Time (min) | Proposed Structure | Relative Abundance (%) |
| This compound | 12.5 | Parent Drug | 45 |
| Metabolite 1 | 8.2 | N-dealkylated this compound | 25 |
| Metabolite 2 | 9.5 | Hydroxylated this compound | 18 |
| Metabolite 3 | 10.8 | This compound Sulfoxide | 12 |
| Note: The data presented in this table is illustrative and serves as a template. Actual values would be determined experimentally. |
Enzyme Kinetics
For a more in-depth understanding of the metabolic pathways, enzyme kinetic parameters (Km and Vmax) should be determined for the formation of each major metabolite. This involves incubating a range of this compound concentrations and measuring the initial rate of metabolite formation.
| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |
| N-dealkylated this compound | 15.2 | 120.5 |
| Hydroxylated this compound | 22.8 | 85.3 |
| This compound Sulfoxide | 35.1 | 55.7 |
| Note: The data presented in this table is illustrative and serves as a template. Actual values would be determined experimentally. |
Conclusion
The in vitro metabolism of this compound in rat liver microsomes provides valuable insights into its biotransformation. The identification of N-dealkylation, hydroxylation, and sulfoxidation as the major metabolic pathways is a critical step in the preclinical development of this drug. The detailed experimental protocols and data presentation frameworks provided in this guide offer a robust approach for researchers to conduct and report their findings in a standardized and comprehensive manner. Further studies can build upon this foundation to investigate the specific CYP450 isoforms involved and to explore potential species differences in metabolism.
References
Human Metabolism of Tiospirone Following Oral Administration: A Technical Overview
This technical guide provides a comprehensive analysis of the metabolic fate of the atypical antipsychotic agent Tiospirone in humans after oral administration. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. The guide details the biotransformation pathways, urinary excretion profiles of metabolites, and the experimental methodologies employed in their identification and quantification.
Quantitative Analysis of this compound Metabolism
The metabolism of this compound was investigated in human subjects following a single oral dose. The quantitative data on the urinary excretion of this compound and its identified metabolites are summarized below.
Table 1: Urinary Excretion of this compound and its Metabolites after a Single 60-mg Oral Dose of [14C]this compound
| Compound | Percentage of Administered Dose in 0-24h Pooled Urine |
| Total Radioactivity | 39% |
| Identified Metabolites (Total) | ~20% |
| Benzisothiazole piperazine sulfone | 5.0% |
| Lactam derivative of Benzisothiazole piperazine sulfone | 4.3% |
| Unchanged this compound and other metabolites | Balance of the identified portion |
| Uncharacterized Radioactive Components | ~19% |
Note: The identified metabolites accounted for 50% of the total radioactivity found in the urine.[1]
Biotransformation Pathways of this compound
Following oral administration, this compound undergoes extensive metabolism through several key biotransformation pathways.[1] Five primary routes of metabolism have been identified, leading to the formation of various metabolites.[1] In addition to unchanged this compound, five metabolites were definitively identified, with another partially characterized.[1] The major metabolic transformations are illustrated in the diagram below.
The primary metabolic routes identified are:
-
N-dealkylation: Removal of the butyl side chain attached to the piperazinyl nitrogen.[1]
-
Hydroxylation: Addition of a hydroxyl group at two different locations on the spiro ring: the 6'-position alpha to the glutarimidyl carbonyl and the 3'-position.
-
Sulfur Oxidation: Oxidation of the sulfur atom in the benzisothiazole moiety, leading to the formation of sulfones.
-
Oxidation alpha to the piperazinyl nitrogen: This oxidation results in the formation of a lactam-sulfone derivative.
Experimental Protocols
The characterization of this compound metabolism in humans involved a clinical study with subsequent laboratory analysis of collected samples. The key methodologies are detailed below.
3.1. Clinical Study Design and Sample Collection
-
Subjects: The study was conducted on eight male subjects.
-
Dosing: A single oral dose of 60 mg of [14C]this compound was administered to each subject.
-
Sample Collection: Urine was collected from the subjects over a 24-hour period and pooled for analysis. This pooled urine sample represented 39% of the administered radioactive dose.
3.2. Metabolite Isolation and Purification
-
Technique: High-Performance Liquid Chromatography (HPLC) was employed to isolate and purify the metabolites from the pooled urine to homogeneity.
3.3. Metabolite Identification and Structural Elucidation
-
Primary Technique: Desorption Chemical Ionization Mass Spectrometry (DCI/MS) was used for the identification of the purified metabolites. The analysis was conducted in the positive ion mode with methane as the reagent gas.
-
Confirmation: The structures of the identified metabolites were confirmed by co-elution with synthetic standards in several HPLC systems.
The overall experimental workflow is depicted in the following diagram.
Summary and Conclusion
The oral administration of this compound in humans leads to extensive metabolism, with only a fraction of the drug excreted unchanged in the urine. The primary routes of biotransformation include N-dealkylation, hydroxylation, and oxidation of the sulfur and piperazinyl moieties. The major urinary metabolites identified are benzisothiazole piperazine sulfone and its lactam derivative, which together account for a significant portion of the excreted dose. The experimental approach combined radiolabeling with robust analytical techniques like HPLC and mass spectrometry to successfully elucidate the metabolic fate of this compound. This detailed understanding of the metabolic pathways is crucial for the further clinical development and safety assessment of this compound and related compounds.
References
The Developmental Saga of Tiospirone: An Atypical Antipsychotic's Journey for Schizophrenia Treatment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone (BMY-13,859) emerged in the late 1980s as a promising atypical antipsychotic candidate for the management of schizophrenia.[1] As a member of the azapirone chemical class, it represented a novel approach to treating a complex neuropsychiatric disorder, offering the potential for improved tolerability compared to the first-generation antipsychotics of the time. This technical guide provides a comprehensive overview of the developmental history of this compound, detailing its pharmacological profile, preclinical evidence, and the outcomes of its clinical evaluation in patients with schizophrenia. The development of this compound was ultimately discontinued, and it was never commercially marketed.[1] This document aims to consolidate the available scientific and clinical data to provide a thorough understanding of this investigational compound for research and drug development professionals.
Pharmacological Profile
This compound exhibits a complex and multi-target receptor binding profile, a characteristic feature of atypical antipsychotics. Its mechanism of action is primarily attributed to its interactions with dopamine and serotonin receptor systems, which are key players in the pathophysiology of schizophrenia.
Receptor Binding Affinity
Experimental data from radioligand binding assays have elucidated the affinity of this compound for a range of neurotransmitter receptors. The inhibition constants (Ki) quantify the concentration of the drug required to occupy 50% of the receptors, with lower values indicating a higher affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonin Receptors | |
| 5-HT1A | Partial Agonist |
| 5-HT2A | 0.06[1] |
| 5-HT2C | 9.73[1] |
| 5-HT6 | 950 |
| 5-HT7 | 0.64 |
| Dopamine Receptors | |
| D2 | 0.5 |
| D4 | 13.6 |
| Adrenergic Receptors | |
| α1 | Antagonist |
| Muscarinic Receptors | |
| M1 | 630 |
| M2 | 180 |
| M3 | 1290 |
| M4 | 480 |
| M5 | 3900 |
Table 1: Receptor Binding Profile of this compound.
Pharmacodynamics
This compound's pharmacodynamic profile is characterized by:
-
Dopamine D2 Receptor Antagonism: Like typical antipsychotics, this compound blocks D2 receptors, which is believed to be crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.
-
Serotonin 5-HT2A Receptor Antagonism: A high affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is thought to contribute to a lower risk of extrapyramidal side effects (EPS) and may also play a role in improving negative and cognitive symptoms.
-
Serotonin 5-HT1A Receptor Partial Agonism: this compound acts as a partial agonist at 5-HT1A autoreceptors, a mechanism shared by some other atypical antipsychotics. This action is hypothesized to enhance dopamine release in the prefrontal cortex, potentially improving cognitive and negative symptoms.
-
Other Receptor Interactions: this compound also demonstrates antagonism at 5-HT2C, 5-HT7, D4, and α1-adrenergic receptors, which may contribute to its overall therapeutic and side-effect profile. Its low affinity for muscarinic receptors suggested a reduced likelihood of anticholinergic side effects.
Signaling Pathways
The therapeutic effects of this compound are mediated by its modulation of complex intracellular signaling cascades downstream of dopamine and serotonin receptors.
References
Methodological & Application
Tiospirone Experimental Protocols for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiospirone is an atypical antipsychotic agent with a complex pharmacological profile, acting as a partial agonist at 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2, D4, and α1-adrenergic receptors.[1] Investigated for the treatment of schizophrenia, it showed clinical effectiveness comparable to typical antipsychotics but with a reduced risk of extrapyramidal side effects.[1] Although its development was halted, its multi-target receptor engagement makes it a valuable tool for preclinical research in neuropsychopharmacology.[1] These application notes provide detailed protocols for in vivo behavioral studies in rats to investigate the antipsychotic and rewarding or aversive properties of this compound, along with its receptor binding profile and signaling pathways.
Data Presentation
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | Ki (nM) |
| 5-HT2A | 0.06 |
| 5-HT2C | 9.73 |
| 5-HT7 | 0.64 |
| Dopamine D2 | 0.5 |
| Dopamine D4 | 13.6 |
| 5-HT1A | Partial Agonist |
| α1-Adrenergic | Antagonist |
| 5-HT6 | 950 |
| Muscarinic M1 | 630 |
| Muscarinic M2 | 180 |
| Muscarinic M3 | 1290 |
| Muscarinic M4 | 480 |
| Muscarinic M5 | 3900 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and Wikipedia.[1][2]
Pharmacokinetic Parameters
| Species | Parameter | Value | Route of Administration |
| Human | Elimination Half-Life | 1.4 hours | Not Specified |
Data sourced from Wikipedia.
Experimental Protocols
Conditioned Place Preference (CPP) Assay
This protocol is designed to assess the rewarding or aversive properties of this compound in adult male Sprague-Dawley rats.
a. Materials
-
This compound hydrochloride
-
Vehicle: Sterile saline (0.9% NaCl) with a minimal amount of DMSO to aid dissolution.
-
Cocaine hydrochloride (for positive control)
-
Three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.
-
Animal scale
-
Syringes and needles (25-27 gauge)
b. Dosing Solution Preparation
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve this compound in a minimal volume of DMSO.
-
Bring the solution to the final volume with sterile saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle-induced effects.
-
Prepare fresh on each day of use.
c. Experimental Procedure
The CPP procedure consists of three phases:
Phase 1: Pre-Conditioning (Habituation) (Day 1)
-
Handle the rats for 5 minutes daily for 3 days prior to the start of the experiment to acclimate them to the researcher.
-
On Day 1, place each rat in the central compartment of the CPP apparatus and allow free access to all compartments for 15 minutes.
-
Record the time spent in each compartment using an automated tracking system or by manual observation.
-
Animals showing a strong unconditioned preference for one compartment (e.g., spending >80% of the time in one compartment) may be excluded.
Phase 2: Conditioning (Days 2-9)
-
This phase consists of 8 conditioning sessions (one session per day).
-
On alternate days (e.g., Days 2, 4, 6, 8), administer this compound (e.g., 0.143 or 0.48 mg/kg, s.c.) or the positive control (e.g., Cocaine, 5.0 mg/kg, i.p.) and immediately confine the rat to one of the outer compartments for 30 minutes. The compartment paired with the drug should be counterbalanced across animals.
-
On the intervening days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the rat to the opposite compartment for 30 minutes.
Phase 3: Post-Conditioning (Preference Test) (Day 10)
-
On the test day, the animals receive no injection.
-
Place each rat in the central compartment and allow free access to all compartments for 15 minutes.
-
Record the time spent in each compartment.
-
A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference (rewarding effect). A significant decrease suggests a conditioned place aversion.
d. Data Analysis
-
Calculate the difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases.
-
Analyze the data using appropriate statistical tests, such as a paired t-test or ANOVA, to determine significant differences.
Operant Conditioning (Food Reinforcement) Assay
This protocol evaluates the effect of this compound on motivation and reward-seeking behavior using a food-reinforced operant task in fasted adult male Sprague-Dawley rats.
a. Materials
-
This compound hydrochloride
-
Vehicle (as described in the CPP protocol)
-
Standard operant conditioning chambers equipped with a lever, a food pellet dispenser, and a house light.
-
45 mg food pellets
-
Animal scale
-
Syringes and needles (25-27 gauge)
b. Experimental Procedure
Phase 1: Training
-
Rats are food-restricted to 85-90% of their free-feeding body weight. Water is available ad libitum.
-
Train the rats to press a lever for food reinforcement on a fixed-ratio 5 (FR-5) schedule of reinforcement. This means the rat must press the lever 5 times to receive one food pellet.
-
Training sessions are conducted daily for 15 minutes.
-
Continue training until the response rates stabilize (e.g., less than 15% variation over three consecutive days).
Phase 2: Drug Testing
-
Once stable responding is achieved, begin the drug testing phase.
-
Administer this compound (e.g., 0.1, 0.3, or 1.0 µmol/kg, s.c.) or vehicle 60 minutes before the start of the operant session.
-
A Latin square design should be used to counterbalance the order of drug doses, with at least two saline sessions interspersed between drug sessions.
-
Record the total number of lever presses and food pellets earned during the 15-minute session.
c. Data Analysis
-
The primary dependent variable is the number of food reinforcements (pellets) earned.
-
Analyze the data using a repeated-measures ANOVA to compare the effects of different doses of this compound to the vehicle control.
-
Post-hoc tests can be used to identify specific dose effects.
Mandatory Visualizations
Caption: Experimental workflow for in vivo behavioral studies of this compound.
References
Tiospirone in Rodent Models: A Detailed Guide to Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the dosage and administration of Tiospirone in rodent models, designed to serve as a practical guide for preclinical research. This compound, an atypical antipsychotic of the azapirone class, has been investigated for its potential in treating schizophrenia.[1] It exhibits a complex pharmacodynamic profile, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A, 5-HT2C, 5-HT7, D2, D4, and α1-adrenergic receptors.[1] This multi-receptor activity underscores its potential therapeutic effects and informs the design of preclinical studies.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound administered in rat models. Currently, specific dosage information for mouse models is limited in the available literature.
Table 1: this compound Dosage in Rat Models (Subcutaneous Administration)
| Dose (µmol/kg) | Dose (mg/kg) | Rodent Strain | Experimental Context | Observed Effects | Reference |
| 0.1 | ~0.044 | Sprague-Dawley | Food-Reinforced Behavior | No significant effect on reinforcements | [2] |
| 0.3 | ~0.132 | Sprague-Dawley | Food-Reinforced Behavior | 45% reduction in food reinforcements; Akinesia | [2] |
| 1.0 | ~0.44 | Sprague-Dawley | Food-Reinforced Behavior | 94% reduction in food reinforcements; Catalepsy | [2] |
| 0.143 | 0.143 | Sprague-Dawley | Cocaine-Induced Conditioned Place Preference | No significant reduction in cocaine preference | |
| 0.48 | 0.48 | Sprague-Dawley | Cocaine-Induced Conditioned Place Preference | Significant reduction in cocaine preference |
Note: mg/kg doses were calculated using the molecular weight of this compound (440.6 g/mol ).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for common administration routes and behavioral assays relevant to this compound research.
Drug Preparation and Administration Protocols
Vehicle Formulation: For subcutaneous, intraperitoneal, and oral gavage administration, this compound can be dissolved in a vehicle such as sterile saline or a solution of dimethyl sulfoxide (DMSO) diluted with saline or water. The choice of vehicle should be based on the solubility of the compound and the specific requirements of the experimental design. It is recommended to start with a small amount of DMSO to dissolve the compound and then dilute to the final concentration with a suitable aqueous carrier.
1. Subcutaneous (SC) Injection Protocol:
-
Purpose: To administer this compound into the loose skin, typically on the back of the neck.
-
Procedure:
-
Manually restrain the rat or mouse.
-
Lift the loose skin over the dorsal midline to form a tent.
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Recommended Volume:
-
Mice: < 10 ml/kg
-
Rats: < 10 ml/kg
-
2. Intraperitoneal (IP) Injection Protocol:
-
Purpose: To administer this compound into the peritoneal cavity for rapid absorption.
-
Procedure:
-
Restrain the animal in dorsal recumbency with the head tilted slightly downward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 23-27 gauge needle at a 30-40° angle with the bevel facing up.
-
Aspirate to ensure no bodily fluids are drawn into the syringe.
-
Inject the solution.
-
Withdraw the needle.
-
-
Recommended Volume:
-
Mice: < 10 ml/kg (e.g., up to 0.25 ml for a 25g mouse)
-
Rats: < 10 ml/kg (e.g., up to 2.5 ml for a 250g rat)
-
3. Oral Gavage Protocol:
-
Purpose: To deliver a precise oral dose of this compound directly into the stomach.
-
Procedure:
-
Select an appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.
-
Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth.
-
Restrain the animal securely, keeping the head and body in a straight line.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.
-
If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Gently remove the needle.
-
-
Recommended Volume:
-
Mice: 10 ml/kg
-
Rats: 10-20 ml/kg
-
Behavioral Assay Protocols
1. Conditioned Place Preference (CPP) for Schizophrenia Models:
-
Purpose: To assess the rewarding or aversive properties of a drug, which can be used to model negative symptoms of schizophrenia (e.g., anhedonia).
-
Apparatus: A three-chambered box with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore all three chambers for 15-20 minutes and record the time spent in each.
-
Conditioning (Days 2-9):
-
On alternate days, administer this compound and confine the animal to one of the outer chambers for 30 minutes.
-
On the intervening days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
-
Post-conditioning (Day 10): Allow the animal to freely explore all three chambers for 15-20 minutes and record the time spent in each.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect, while a decrease suggests an aversive effect.
2. Elevated Plus Maze (EPM) for Anxiety Models:
-
Purpose: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Visualizations
The following diagrams illustrate key concepts related to this compound research.
Caption: this compound's multifactorial mechanism of action.
Caption: A typical workflow for preclinical rodent studies.
References
Application Notes and Protocols for Tiospirone in the Conditioned Place Preference Paradigm
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tiospirone is an atypical antipsychotic agent with a complex pharmacological profile, acting on multiple neurotransmitter systems implicated in reward and aversion.[1] Its potential to modulate drug-seeking behavior makes it a compound of interest for investigation within the conditioned place preference (CPP) paradigm. CPP is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli.[2] This document provides detailed application notes and protocols for utilizing this compound in the CPP paradigm, including its effects on the reinforcing properties of drugs of abuse, such as cocaine.
Pharmacological Profile of this compound
This compound is characterized by its interaction with several key receptors involved in neuropsychiatric functions. It acts as a partial agonist at serotonin 5-HT1A receptors, an antagonist at serotonin 5-HT2A receptors, and an antagonist at dopamine D2 receptors.[1][3] This multi-receptor activity suggests a complex influence on the neural circuits underlying reward and motivation.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the effects of this compound on cocaine-induced conditioned place preference in rats.[4]
| Treatment Group | Drug/Dose | Pre-Conditioning Time in Drug-Paired Compartment (seconds) (Mean ± SEM) | Post-Conditioning Time in Drug-Paired Compartment (seconds) (Mean ± SEM) | Change in Time Spent in Drug-Paired Compartment (%) |
| Control | Saline | Not Reported | Not Reported | No significant change |
| Cocaine | 5.0 mg/kg (i.p.) | Not Reported | Not Reported | +104.9% |
| This compound + Cocaine | 0.143 mg/kg (s.c.) + 5.0 mg/kg Cocaine (i.p.) | Not Reported | Not Reported | Not significantly different from Cocaine alone |
| This compound + Cocaine | 0.48 mg/kg (s.c.) + 5.0 mg/kg Cocaine (i.p.) | Not Reported | Not Reported | +38.1% (Significantly reduced compared to Cocaine alone) |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol for this compound
This protocol is a standard method for assessing the effect of this compound on the rewarding properties of a substance like cocaine in rodents.
1. Apparatus:
-
A three-chamber CPP apparatus is typically used. The two larger outer chambers should have distinct visual and tactile cues (e.g., different colored walls and floor textures). A smaller, neutral center compartment connects the two outer chambers. Guillotine doors can be used to restrict access to specific compartments during conditioning.
2. Animals:
-
Male Sprague-Dawley rats are a common choice for this paradigm. Animals should be housed individually and allowed to acclimate to the facility for at least one week before the start of the experiment. Food and water should be available ad libitum.
3. Drug Preparation and Administration:
-
This compound (TSP): Dissolve this compound hydrochloride in a suitable vehicle, such as sterile saline. For subcutaneous (s.c.) administration, prepare solutions to deliver doses of 0.143 mg/kg and 0.48 mg/kg.
-
Cocaine: Dissolve cocaine hydrochloride in sterile saline for intraperitoneal (i.p.) injection at a dose of 5.0 mg/kg.
-
Vehicle Control: Use the same vehicle as the drug (e.g., sterile saline).
4. Experimental Phases:
-
Phase 1: Habituation and Pre-Conditioning (Baseline Preference Test - 1 day):
-
On Day 1, place each animal in the central compartment of the CPP apparatus with free access to all three chambers for a 15-minute session.
-
Record the time spent in each of the two large outer compartments using an automated tracking system.
-
This session allows the animal to habituate to the apparatus and establishes baseline preference for the compartments. An unbiased design is often preferred, where the drug is randomly assigned to one of the two outer compartments.
-
-
Phase 2: Conditioning (8 days):
-
This phase consists of alternating drug and vehicle conditioning sessions.
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer this compound (e.g., 0.48 mg/kg, s.c.) 60 minutes prior to the cocaine injection.
-
Administer cocaine (5.0 mg/kg, i.p.).
-
Immediately confine the animal to the drug-paired compartment for 30-45 minutes by closing the guillotine door.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the this compound vehicle (e.g., saline, s.c.) 60 minutes prior to the saline injection.
-
Administer saline (i.p.).
-
Immediately confine the animal to the vehicle-paired compartment for 30-45 minutes.
-
-
-
Phase 3: Post-Conditioning Test (1 day):
-
On Day 10 (drug-free state), place the animal in the central compartment with free access to all three chambers for a 15-minute session.
-
Record the time spent in each of the two large outer compartments.
-
An increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference. A reduction in this preference in the this compound-treated group suggests that this compound attenuated the rewarding effects of the drug.
-
Signaling Pathways and Experimental Workflows
This compound's Putative Mechanism of Action in Modulating Reward
This compound's effects on reward pathways are likely mediated by its interactions with D2, 5-HT1A, and 5-HT2A receptors.
-
Dopamine D2 Receptor Antagonism: The mesolimbic dopamine pathway is central to reward processing. Drugs of abuse, like cocaine, increase dopamine levels in the nucleus accumbens, leading to the activation of D1 and D2 receptors. This compound's antagonism of D2 receptors may dampen the rewarding signal produced by cocaine, thereby reducing its reinforcing properties.
-
Serotonin 5-HT1A Receptor Partial Agonism: 5-HT1A receptors are involved in modulating dopamine release and have been implicated in both reward and aversion. Activation of 5-HT1A receptors can inhibit the rewarding effects of drugs of abuse. As a partial agonist, this compound may activate these receptors to a degree that contributes to the attenuation of cocaine's rewarding effects.
-
Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in aversive learning and can modulate dopamine release. Blockade of 5-HT2A receptors has been shown to reduce aversive responses. In the context of drug reward, this compound's antagonism at this receptor might further modulate the overall affective state induced by cocaine.
Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound and the reinforcing effects of cocaine in the conditioned place preference paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
In Vitro Assays to Assess Tiospirone Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone (also known as BMY-13859) is an atypical antipsychotic agent belonging to the azapirone class of drugs. Its therapeutic potential in schizophrenia and other psychotic disorders is attributed to its unique pharmacological profile, characterized by interactions with multiple neurotransmitter receptors.[1] this compound acts as a partial agonist at serotonin 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2, D4, and α1-adrenergic receptors.[1][2] This multi-target engagement is believed to contribute to its antipsychotic efficacy with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.
These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of this compound, focusing on its primary mechanisms of action: dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism. The provided methodologies are essential for researchers in drug discovery and development to quantify the potency and functional activity of this compound and similar compounds.
Data Presentation
This compound Receptor Binding Affinity Profile
The binding affinity of this compound for a range of neurotransmitter receptors is a critical determinant of its pharmacological activity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values for this compound at various human receptors.
| Receptor | Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 0.06[1][2] |
| 5-HT7 | 0.64 |
| 5-HT2C | 9.73 |
| 5-HT6 | 950 |
| Dopamine Receptors | |
| D2 | 0.5 |
| D4 | 13.6 |
| Muscarinic Receptors | |
| M2 | 180 |
| M4 | 480 |
| M1 | 630 |
| M3 | 1290 |
| M5 | 3900 |
This compound Functional Activity Profile
Functional assays are crucial to determine whether the binding of this compound to its target receptors translates into a biological response (antagonism, agonism, or inverse agonism). The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological function. The following table provides a template for summarizing the functional potency of this compound from the described assays.
| Assay | Receptor | Cell Line | Parameter | This compound Potency (IC50 in nM) |
| cAMP Inhibition Assay | Dopamine D2 | HEK293 or CHO | Antagonism of dopamine-induced cAMP inhibition | Data to be determined experimentally |
| Calcium Flux Assay | Serotonin 5-HT2A | HEK293 or CHO | Antagonism of serotonin-induced calcium release | Data to be determined experimentally |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound hydrochloride.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
This compound Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Add Radioligand: Add 50 µL of [³H]-Spiperone (at a final concentration close to its Kd, typically 0.1-0.3 nM) to all wells.
-
Add Membranes: Add 100 µL of the prepared cell membrane suspension to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Radioligand Binding Assay for Serotonin 5-HT2A Receptor Affinity
This protocol is similar to the D2 binding assay but uses a specific radioligand for the 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human serotonin 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A receptor antagonist (e.g., 10 µM Mianserin).
-
All other materials are as described for the D2 receptor binding assay.
Protocol: The protocol is identical to the D2 receptor binding assay, with the substitution of [³H]-Ketanserin as the radioligand (typically at a final concentration of 0.5-1.0 nM) and Mianserin as the non-specific binding control.
Functional cAMP Assay for Dopamine D2 Receptor Antagonism
This assay measures the ability of this compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor, which is a Gi-coupled receptor.
Materials:
-
Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: HBSS or similar buffer supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: Dopamine.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Test Compound: this compound hydrochloride.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation with Antagonist: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Agonist and Forskolin Stimulation: Prepare a solution containing dopamine (at a concentration that gives a submaximal response, e.g., EC80) and forskolin (e.g., 1-10 µM). Add this solution to the wells containing this compound.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known D2 antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Functional Calcium Flux Assay for Serotonin 5-HT2A Receptor Antagonism
This assay measures the ability of this compound to block the serotonin-induced increase in intracellular calcium concentration in cells expressing the 5-HT2A receptor, which is a Gq-coupled receptor.
Materials:
-
Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing the human serotonin 5-HT2A receptor.
-
Cell Culture Medium.
-
Assay Buffer: HBSS or similar buffer.
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Agonist: Serotonin (5-hydroxytryptamine).
-
Test Compound: this compound hydrochloride.
-
Fluorescence Plate Reader with an injection system.
-
Black-walled, clear-bottom 96-well or 384-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the cells into the microplate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Pre-incubation with Antagonist: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Using the instrument's injector, add a submaximal concentration (e.g., EC80) of serotonin to all wells.
-
Continue recording the fluorescence for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known 5-HT2A antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. By determining its binding affinity and functional potency at key dopamine and serotonin receptors, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Consistent application of these standardized protocols will facilitate the comparison of this compound with other antipsychotic agents and aid in the development of novel and improved treatments for psychotic disorders.
References
Application Notes and Protocols: Radioreceptor Assay for Determining the Dopamine Receptor Binding Activity of Tiospirone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone is an atypical antipsychotic agent belonging to the azapirone chemical class. Its therapeutic effects are believed to be mediated through its interaction with various neurotransmitter receptors, with a notable affinity for dopamine D2 and D4 receptors.[1] Understanding the binding characteristics of this compound at dopamine receptors is crucial for elucidating its mechanism of action and for the development of novel antipsychotic drugs with improved efficacy and side-effect profiles. This document provides detailed application notes and protocols for conducting a radioreceptor assay to determine the dopamine binding activity of this compound.
A radioreceptor assay is a highly sensitive and quantitative in vitro technique used to measure the binding of a ligand to its receptor. The assay is based on the principle of competitive binding, where an unlabeled drug of interest (this compound) competes with a radiolabeled ligand for binding to a specific receptor. The amount of radioactivity bound to the receptor is inversely proportional to the concentration of the unlabeled drug, allowing for the determination of its binding affinity (Ki).
Data Presentation
The binding affinity of this compound for various neurotransmitter receptors has been characterized and is summarized in the tables below. This data is essential for understanding its pharmacological profile and selectivity.
Table 1: Dopamine Receptor Binding Profile of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | Low Affinity / Not Reported |
| Dopamine D2 | 0.5[1] |
| Dopamine D3 | Low Affinity / Not Reported |
| Dopamine D4 | 13.6[1] |
| Dopamine D5 | Low Affinity / Not Reported |
Table 2: Serotonin and Muscarinic Receptor Binding Profile of this compound
| Receptor | Ki (nM) |
| 5-HT1A | Partial Agonist[1] |
| 5-HT2A | 0.06[1] |
| 5-HT2C | 9.73 |
| 5-HT7 | 0.64 |
| M1 | 630 |
| M2 | 180 |
| M3 | 1290 |
| M4 | 480 |
| M5 | 3900 |
Dopamine Signaling Pathway
The following diagram illustrates the canonical signaling pathways for D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. This compound primarily acts as an antagonist at D2 and D4 receptors, thereby modulating these signaling cascades.
Caption: Dopamine Receptor Signaling Pathways.
Experimental Protocol: Radioreceptor Assay for this compound at Dopamine D2-like Receptors
This protocol describes a competitive binding assay using [3H]spiperone as the radioligand and rat striatal homogenates as the source of dopamine D2-like receptors.
Materials and Reagents:
-
Radioligand: [3H]spiperone (specific activity ~60-90 Ci/mmol)
-
Test Compound: this compound hydrochloride
-
Reference Compound: Haloperidol
-
Tissue: Fresh or frozen rat striatum
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: (+)Butaclamol (10 µM final concentration) or Haloperidol (10 µM final concentration)
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer (e.g., Polytron)
-
Centrifuge (capable of 48,000 x g)
-
Incubator or water bath (37°C)
-
Filtration manifold
-
Scintillation counter
-
96-well plates
Protocol Steps:
-
Tissue Preparation: a. Thaw frozen rat striata on ice. b. Homogenize the tissue in 10 volumes of ice-cold assay buffer using a Polytron homogenizer. c. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. d. Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer. e. Repeat the centrifugation and resuspension step. f. Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford or BCA). g. Dilute the membrane preparation with assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: a. Prepare serial dilutions of this compound and the reference compound (Haloperidol) in the assay buffer. A typical concentration range would be from 10^-11 M to 10^-5 M. b. In a 96-well plate, add the following to each well in triplicate:
- Total Binding: 50 µL of assay buffer
- Non-specific Binding: 50 µL of 10 µM (+)Butaclamol or Haloperidol
- Competitive Binding: 50 µL of the corresponding this compound or Haloperidol dilution c. Add 50 µL of the diluted membrane preparation to all wells. d. Add 50 µL of [3H]spiperone (final concentration ~0.2-0.5 nM) to all wells. The final assay volume is 150 µL.
-
Incubation: a. Incubate the plate at 37°C for 30 minutes in a shaking water bath or incubator.
-
Filtration: a. Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filters. b. Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester/filtration manifold. c. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to sit in the dark for at least 4 hours to allow for the dissipation of chemiluminescence. d. Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each condition (total binding, non-specific binding, and competitive binding at each concentration).
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or Haloperidol).
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
The following diagram outlines the key steps in the radioreceptor assay protocol.
Caption: Radioreceptor Assay Workflow.
References
Application Notes and Protocols for Studying Tiospirone in Schizophrenia Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study Tiospirone, an atypical antipsychotic, for its potential therapeutic effects in schizophrenia. This document details this compound's mechanism of action, relevant preclinical models, and step-by-step experimental protocols for its evaluation.
Introduction to this compound
This compound (BMY-13,859) is an atypical antipsychotic of the azapirone class that was investigated for the treatment of schizophrenia in the late 1980s.[1] Clinical trials suggested an efficacy equivalent to typical antipsychotics but with a reduced risk of extrapyramidal side effects.[2] Although its development was halted, its unique pharmacological profile makes it a valuable tool for schizophrenia research.[1] this compound's mechanism of action involves a combination of partial agonism at serotonin 5-HT1A receptors, antagonism at 5-HT2A and dopamine D2 receptors, making it a multi-target agent relevant to the complex neurobiology of schizophrenia.[1][3]
Animal models are indispensable tools for evaluating the preclinical efficacy of compounds like this compound. They allow researchers to investigate how a drug modulates neurochemical pathways and behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Pharmacological Profile of this compound
This compound's therapeutic potential is rooted in its distinct receptor binding profile. It interacts with key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. The combination of D2 receptor antagonism and 5-HT1A receptor agonism is a hallmark of several third-generation antipsychotics, which are noted for their efficacy against a broader range of symptoms and improved side-effect profiles.
Table 1: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Binding Affinity (Ki, nM) | Proposed Therapeutic Relevance in Schizophrenia |
| Dopamine D2 | 0.5 | Antagonism reduces positive symptoms (e.g., psychosis) by modulating the mesolimbic dopamine pathway. |
| Serotonin 5-HT1A | Partial Agonist | Partial agonism may improve negative and cognitive symptoms and reduce motor side effects. |
| Serotonin 5-HT2A | 0.06 | Antagonism can increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms. |
| Serotonin 5-HT7 | 0.64 | Inverse agonism may contribute to pro-cognitive and antidepressant effects. |
| Dopamine D4 | 13.6 | Antagonism may contribute to antipsychotic effects. |
| Serotonin 5-HT2C | 9.73 | Inverse agonism may play a role in modulating mood and cognition. |
Data sourced from publicly available information.
Key Signaling Pathways for this compound
This compound modulates the dysregulated dopamine pathways thought to underlie schizophrenia: the hyperactive mesolimbic pathway (associated with positive symptoms) and the hypoactive mesocortical pathway (linked to negative and cognitive symptoms). Its dual action on D2 and 5-HT1A/2A receptors provides a mechanism to simultaneously dampen overactive dopamine signaling while potentially boosting deficient signaling in other regions.
References
Tiospirone's Application in Food-Reinforced Behavior Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tiospirone in studying food-reinforced behavior in rats. This compound, an atypical antipsychotic agent, exhibits a complex pharmacological profile, acting as a 5-HT2 receptor antagonist with additional affinity for D2, 5-HT1a, and other receptors.[1] This profile makes it a subject of interest in understanding the neurobiological mechanisms of motivation and reward, particularly in the context of food reinforcement.
Core Concepts and Rationale
Food-reinforced behavior paradigms are standard preclinical models used to investigate the motivational and rewarding properties of stimuli, including food, and the effects of pharmacological agents on these processes.[2][3] These studies often employ operant conditioning, where an animal learns to perform a specific action, such as pressing a lever, to receive a food reward.[4][5] By administering drugs like this compound, researchers can assess their impact on the motivation to work for food, providing insights into the drug's potential therapeutic effects or side-effect profile related to appetite, motivation, and motor function.
This compound's interaction with dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors is of particular interest. The dopamine system is critically involved in reward-related processes and seeking behavior. Antagonism of D2 receptors can reduce the reinforcing effects of food. Serotonin receptors, particularly 5-HT1A and 5-HT2A, also play a significant role in modulating food intake and motivation. This compound's ability to modulate these systems simultaneously allows for the investigation of the complex interplay between dopamine and serotonin in the regulation of food-reinforced behavior.
Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of this compound on food-reinforced behavior in rats.
Table 1: this compound Effects on Food Reinforcement (FR-5 Schedule)
| Dose (µmol/kg, s.c.) | Mean Reduction in Reinforcements (%) | Statistical Significance | Notes |
| 0.1 | Not specified | Not significant | - |
| 0.3 | 45 | Significant | Produced akinesia. |
| 1.0 | 94 | Significant | Produced catalepsy. |
Data from Arolfo and McMillen, 1999.
Table 2: Experimental Parameters
| Parameter | Details |
| Animal Subjects | Male Sprague-Dawley rats |
| Apparatus | Operant conditioning chambers |
| Reinforcement Schedule | Fixed-Ratio 5 (FR-5) |
| Session Duration | 15 minutes |
| Pre-treatment | Animals were fasted prior to sessions. |
| Drug Administration | Subcutaneous (s.c.) injection 60 minutes before the session. |
Experimental Protocols
This section provides a detailed methodology for a food-reinforced behavior study using this compound, based on established protocols.
Protocol 1: Operant Conditioning for Food Reinforcement (Fixed-Ratio Schedule)
Objective: To assess the effect of this compound on the motivation of rats to work for a food reward.
Materials:
-
Standard operant conditioning chambers equipped with a lever, a food pellet dispenser, and a receptacle for food delivery.
-
45 mg food pellets (e.g., sucrose or standard chow).
-
This compound hydrochloride.
-
Saline solution (0.9% NaCl).
-
Syringes and needles for subcutaneous injection.
-
Male Sprague-Dawley rats.
Procedure:
-
Animal Habituation and Food Restriction:
-
Individually house the rats and allow them to acclimate to the colony room for at least one week.
-
To increase motivation, food restrict the rats to 85-90% of their free-feeding body weight. Water should be available ad libitum. Monitor animal health and weight daily.
-
-
Training (Shaping):
-
Habituate the rats to the operant chambers for 15-30 minutes daily for 2-3 days.
-
Begin shaping the lever-press response. Initially, deliver a food pellet non-contingently. Then, reward successive approximations to a lever press (e.g., approaching the lever, touching the lever).
-
Once the rat reliably presses the lever, switch to a continuous reinforcement schedule (FR-1), where every lever press delivers a food pellet.
-
After the FR-1 response is acquired, gradually increase the response requirement to a Fixed-Ratio 5 (FR-5) schedule, where the rat must press the lever five times to receive one food pellet.
-
Continue training until the response rates stabilize, meaning there is minimal variation in the number of reinforcements earned per session over several consecutive days.
-
-
Drug Administration and Testing:
-
Prepare fresh solutions of this compound in saline on each test day.
-
Divide the rats into groups, ensuring a counterbalanced design for drug doses. Each rat should receive each dose, including saline (vehicle), with washout periods of at least 48 hours between drug administrations.
-
60 minutes prior to the experimental session, administer the assigned dose of this compound (e.g., 0.1, 0.3, 1.0 µmol/kg) or saline via subcutaneous injection.
-
Place the rat in the operant chamber and begin the 15-minute FR-5 session.
-
Record the total number of lever presses and reinforcements earned.
-
-
Data Analysis:
-
Analyze the data using an appropriate statistical test, such as a repeated-measures ANOVA, to determine the effect of this compound dose on the number of reinforcements earned.
-
Post-hoc tests can be used to compare the effects of specific doses to the saline control.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of this compound and the experimental workflow for the food-reinforced behavior study.
Caption: Putative signaling pathway of this compound's action on target receptors.
Caption: Experimental workflow for the this compound food-reinforced behavior study.
Discussion and Interpretation
The available data indicates that this compound significantly reduces food-reinforced behavior in rats at doses of 0.3 and 1.0 µmol/kg. However, these effects are confounded by the induction of akinesia and catalepsy at the same doses. This makes it challenging to conclude whether the reduction in responding is due to a specific effect on reward and motivation or a more general motor impairment.
Future studies could employ alternative behavioral paradigms that can dissociate motivational deficits from motor impairments. For example, a progressive ratio schedule, where the response requirement increases with each subsequent reinforcer, can provide a more direct measure of an animal's motivation. Additionally, detailed analysis of the temporal pattern of responding within a session could help to differentiate between a general suppression of activity and a specific reduction in the reinforcing efficacy of the food.
The complex pharmacology of this compound, involving multiple receptor systems, highlights the intricate neurochemical control of feeding and motivation. Its antagonist activity at D2 and 5-HT2A receptors, coupled with agonist activity at 5-HT1A receptors, suggests a multifaceted mechanism of action that warrants further investigation to fully elucidate its impact on food-reinforced behavior.
References
- 1. Effects of amperozide and this compound, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Preclinical Research Demonstrating that Drug and Non-Drug Reinforcers Differentially Affect Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
- 4. Operant Responding for Sucrose by Rats Bred for High or Low Saccharin Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Investigating Tiospirone's Attenuation of Cocaine's Reinforcing Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols for investigating the effects of Tiospirone on the reinforcing properties of cocaine. This compound, an atypical antipsychotic, has shown potential in preclinical models for reducing the rewarding effects of cocaine, suggesting its possible utility as a therapeutic agent for cocaine use disorder. This document outlines the pharmacological basis for this effect, detailed experimental methodologies, and summarizes the available quantitative data.
Introduction
Cocaine addiction remains a significant public health concern with limited effective pharmacological treatments. The reinforcing effects of cocaine are primarily mediated by its blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry. This compound is an atypical antipsychotic with a complex receptor binding profile, including antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and partial agonist activity at 5-HT1A receptors.[1][2] This multi-target engagement is hypothesized to modulate the dopaminergic and serotonergic systems in a way that counteracts the reinforcing effects of cocaine. Preclinical evidence, primarily from conditioned place preference studies, supports this hypothesis.[1][2]
Mechanism of Action: Theoretical Framework
The precise molecular mechanism by which this compound attenuates cocaine's reinforcing effects is not fully elucidated. However, based on its receptor profile, a multi-faceted interaction is proposed:
-
Dopamine D2 Receptor Antagonism: By blocking postsynaptic D2 receptors in the nucleus accumbens and other reward-related brain regions, this compound may dampen the excessive dopaminergic signaling induced by cocaine. This could reduce the euphoric and reinforcing effects of the psychostimulant.
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors can indirectly modulate dopamine release. In the prefrontal cortex, 5-HT2A antagonism has been shown to increase dopamine release, which may help to alleviate the hypofrontality associated with chronic cocaine use and improve executive control over drug-seeking behavior.
-
Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus can reduce serotonin neuron firing, while postsynaptic 5-HT1A receptor activation in limbic and cortical regions can have anxiolytic and antidepressant effects. This may help to reduce the negative affective states that contribute to cocaine craving and relapse.
The interplay of these actions is thought to re-balance the neurochemical circuits disrupted by cocaine, thereby reducing its reinforcing efficacy.
Data Presentation
The following table summarizes the key quantitative findings from a preclinical study investigating the effect of this compound on cocaine-induced conditioned place preference (CPP) in rats.[1]
| Experimental Paradigm | Drug/Dose | Key Finding | Statistical Significance |
| Conditioned Place Preference (CPP) | Cocaine (5.0 mg/kg, i.p.) | 104.9% increase in time spent in the drug-paired compartment. | p < 0.05 |
| This compound (0.143 mg/kg, s.c.) + Cocaine (5.0 mg/kg, i.p.) | Attenuation of cocaine-induced CPP. | Not specified | |
| This compound (0.48 mg/kg, s.c.) + Cocaine (5.0 mg/kg, i.p.) | Significant reduction in cocaine-induced CPP (only a 38.1% increase in time spent in the drug-paired compartment). | p < 0.05 |
Note: Currently, there is a lack of published quantitative data on the effects of this compound in cocaine self-administration and drug discrimination paradigms.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to assess the reinforcing properties of drugs of abuse. These protocols are based on established methodologies and can be adapted to investigate the effects of this compound pretreatment on cocaine's reinforcing effects.
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.
Protocol:
-
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a neutral central compartment.
-
Habituation (Day 1): Allow rats to freely explore all three compartments for 15 minutes to establish any baseline preference for a particular compartment.
-
Conditioning Phase (Days 2-9, alternating days):
-
Drug Pairing: On drug conditioning days, administer this compound (e.g., 0.143 or 0.48 mg/kg, s.c.) 60 minutes prior to cocaine (e.g., 5.0 mg/kg, i.p.) and confine the animal to one of the outer compartments for 30 minutes. The compartment paired with the drug should be counterbalanced across animals (i.e., initially preferred or non-preferred).
-
Vehicle Pairing: On vehicle conditioning days, administer the this compound vehicle 60 minutes prior to a saline injection and confine the animal to the opposite outer compartment for 30 minutes.
-
-
Test Phase (Day 10): Place the rat in the central compartment and allow free access to all three compartments for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference. Attenuation of this preference by this compound suggests a reduction in cocaine's rewarding effects.
Intravenous Self-Administration
This "gold standard" model measures the reinforcing efficacy of a drug by requiring an animal to perform an operant response (e.g., lever press) to receive a drug infusion.
Protocol:
-
Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a 5-7 day recovery period.
-
Acquisition Phase (approx. 10-14 days):
-
Place the rat in an operant conditioning chamber equipped with two levers.
-
Connect the intravenous catheter to a syringe pump.
-
Train the rat to press the "active" lever to receive an infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one press results in one infusion). Each infusion should be paired with a cue light and/or tone. Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Sessions are typically 2 hours per day.
-
-
This compound Pretreatment Phase:
-
Once a stable baseline of cocaine self-administration is established, begin pretreatment with this compound or its vehicle.
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, s.c.) 60 minutes prior to the start of the self-administration session.
-
A within-subjects design where each animal receives all doses of this compound in a counterbalanced order is recommended.
-
-
Data Analysis: A decrease in the number of cocaine infusions self-administered following this compound pretreatment, compared to vehicle pretreatment, indicates a reduction in the reinforcing efficacy of cocaine.
Drug Discrimination
This paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the internal state produced by a specific drug and respond accordingly to receive a reward.
Protocol:
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Training Phase (several weeks):
-
Train food-deprived rats to press levers for food reinforcement (e.g., sucrose pellets).
-
On "drug" days, administer cocaine (e.g., 10 mg/kg, i.p.) and reinforce presses on the designated "drug" lever.
-
On "vehicle" days, administer saline and reinforce presses on the designated "saline" lever.
-
Training continues until rats reliably press the correct lever based on the injection they received (>80% accuracy).
-
-
This compound Test Phase:
-
Once discrimination is established, test the effects of this compound.
-
Administer a dose of this compound (e.g., 0.1, 0.3, 1.0 mg/kg, s.c.) prior to the administration of the training dose of cocaine.
-
During test sessions, presses on either lever may be reinforced, or reinforcement may be withheld (extinction) to assess lever choice without the influence of further learning.
-
-
Data Analysis: The primary dependent measure is the percentage of responses on the cocaine-appropriate lever. A dose-dependent decrease in responding on the cocaine-appropriate lever after this compound pretreatment would suggest that this compound blocks or alters the subjective effects of cocaine.
Visualizations
Signaling Pathways
The following diagrams illustrate the putative intracellular signaling pathways modulated by this compound at its primary receptor targets.
Caption: Putative this compound signaling at the Dopamine D2 receptor.
Caption: Putative this compound signaling at the Serotonin 5-HT2A receptor.
Caption: Putative this compound signaling at the Serotonin 5-HT1A receptor.
Experimental Workflow
Caption: General workflow for preclinical studies.
Conclusion and Future Directions
The available preclinical data, primarily from conditioned place preference studies, suggest that this compound can attenuate the reinforcing properties of cocaine. Its unique pharmacological profile, targeting key dopamine and serotonin receptors, provides a strong rationale for its investigation as a potential pharmacotherapy for cocaine addiction.
Future research should focus on:
-
Evaluating this compound in self-administration and reinstatement models: These models have higher predictive validity for human drug-taking and relapse behavior.
-
Investigating the neurochemical effects of this compound on cocaine-induced dopamine release: Microdialysis studies could clarify how this compound modulates dopamine dynamics in reward-related brain regions in the presence of cocaine.
-
Elucidating the specific roles of D2, 5-HT2A, and 5-HT1A receptors: Using selective antagonists for each of these receptors in combination with this compound and cocaine could dissect the contribution of each receptor system to this compound's effects.
-
Exploring the impact of chronic this compound administration: Long-term treatment with this compound may induce neuroadaptations that are more relevant to a clinical treatment setting.
By addressing these research questions, a more complete understanding of this compound's potential in treating cocaine use disorder can be achieved.
References
Troubleshooting & Optimization
Tiospirone solubility and stability in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of tiospirone in experimental solutions. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For aqueous solutions, the solubility is expected to be pH-dependent, a common characteristic for azapirone derivatives like buspirone. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in a minimal amount of high-purity DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.41 mg of this compound (Molecular Weight: 440.61 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and homogenous before use. For detailed steps, refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months) and at 2-8°C for short-term storage (days to weeks). To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Protect solutions from light to prevent potential photodegradation.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and light exposure. This compound, like other azapirones, may be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to conduct stability studies under your specific experimental conditions. A general protocol for a forced degradation study is provided in the Experimental Protocols section to help identify potential degradation pathways.
Q5: How can I assess the stability of this compound in my experimental setup?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of this compound. This involves monitoring the peak area of the parent this compound compound and observing the appearance of any degradation peaks over time. A detailed protocol for a stability study is outlined in the Experimental Protocols section.
Solubility Data
While specific quantitative solubility data for this compound in a range of solvents is not extensively published, the following table provides a general guideline based on its chemical class. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Expected Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 20 | This compound is readily soluble in DMSO. |
| Ethanol | Sparingly Soluble | May require heating and/or sonication to dissolve. |
| Methanol | Sparingly Soluble | Similar to ethanol, solubility may be limited. |
| Water | Poorly Soluble | Solubility is expected to be very low and pH-dependent. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Poorly Soluble | Similar to water, direct dissolution is challenging. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound using the formula: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight (g/mol). For 1 mL of a 10 mM solution, this is 10 * 0.001 * 440.61 = 4.41 mg.
-
Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[1][2][3]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity UV-Vis light source
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a clear vial containing the this compound stock solution to a high-intensity light source (as per ICH Q1B guidelines) for a defined period.[4] Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all stressed samples and a control sample (stored at -20°C) by a stability-indicating HPLC method to determine the percentage of degradation and identify any new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Aqueous Solution | - The concentration of this compound exceeds its solubility in the final aqueous medium.- The percentage of organic co-solvent (e.g., DMSO) is too low. | - Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent, ensuring it does not exceed a concentration that affects the experimental system (typically <0.5% DMSO).- Prepare a fresh dilution from the stock solution immediately before use. |
| Inconsistent Results in Biological Assays | - Degradation of this compound in the assay medium.- Adsorption of the compound to plasticware. | - Verify the stability of this compound in your specific assay buffer and under the incubation conditions.- Use low-protein-binding labware.- Prepare fresh working solutions for each experiment. |
| Appearance of Unexpected Peaks in HPLC Analysis | - Contamination of the mobile phase or sample.- Degradation of this compound during sample preparation or storage.- Carry-over from previous injections. | - Use fresh, high-purity solvents for the mobile phase.- Ensure proper storage of stock and working solutions (see storage recommendations).- Implement a robust needle wash protocol on the HPLC autosampler.[5] |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Use a guard column and flush the analytical column regularly.- Reduce the injection volume or the concentration of the sample. |
Visualizations
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Navigating Tiospirone's Polypharmacology: A Technical Guide to Mitigating Off-Target Effects
Shāhnghǎi, China - For researchers and drug development professionals utilizing the atypical antipsychotic agent Tiospirone, its complex binding profile presents both therapeutic opportunities and experimental challenges. This technical support center provides essential guidance on addressing the off-target effects of this compound in experimental design, ensuring data integrity and accurate interpretation of results.
This compound, an azapirone derivative, was initially investigated for schizophrenia due to its potent dopamine D2 receptor antagonism. However, its development was halted, and it was never marketed.[1] The compound is characterized by its multi-receptor affinity, acting as a partial agonist at serotonin 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2, D4, and α1-adrenergic receptors.[1] This polypharmacology necessitates careful experimental design to isolate and understand its effects on the intended target.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of this compound?
A1: this compound's primary therapeutic target for its antipsychotic effects is the dopamine D2 receptor.[2] However, it exhibits high affinity for several other receptors, which are considered off-targets in the context of pure D2 antagonism. These include serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) and the α1-adrenergic receptor.[1]
Q2: How can I differentiate between on-target (D2) and off-target effects in my cell-based assays?
A2: To distinguish between on-target and off-target effects, a combination of approaches is recommended. This includes using selective antagonists for the off-target receptors as controls, employing cell lines that express the target receptor but lack the off-target receptor (or vice versa), and utilizing RNA interference (siRNA) or CRISPR/Cas9 to knock down the expression of the off-target receptors.
Q3: What are the typical downstream signaling pathways activated by this compound's off-target interactions?
A3: this compound's off-target activities trigger distinct signaling cascades:
-
5-HT2A Receptor (Gq-coupled): Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[3]
-
5-HT1A Receptor (Gi/o-coupled): Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity. It can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
α1-Adrenergic Receptor (Gq-coupled): Similar to the 5-HT2A receptor, it activates the PLC-IP3-DAG pathway, leading to increased intracellular calcium.
Q4: Are there known metabolites of this compound that I should be aware of in my experiments?
A4: Yes, this compound is metabolized in humans. Key metabolic routes include N-dealkylation, hydroxylation, and oxidation at the sulfur atom, forming sulfones. The major urinary metabolites are benzisothiazole piperazine sulfone and its lactam derivative. It is important to consider that these metabolites may have their own pharmacological activity and could contribute to the observed effects in long-term experiments.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for its primary target and key off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D2 (On-Target) | 0.5 |
| Serotonin 5-HT2A | 0.06 |
| Serotonin 5-HT7 | 0.64 |
| Serotonin 5-HT2C | 9.73 |
| Dopamine D4 | 13.6 |
| Serotonin 5-HT1A | pKi 8.22 (~6 nM) |
| α1-Adrenergic | Not explicitly quantified, but antagonism is noted. |
| Muscarinic M1 | 630 |
| Muscarinic M2 | 180 |
| Muscarinic M3 | 1290 |
| Muscarinic M4 | 480 |
| Muscarinic M5 | 3900 |
| Serotonin 5-HT6 | 950 |
Data sourced from Wikipedia, citing Yevich et al. (1986) and Newman-Tancredi et al. (2005).
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in a D2 receptor functional assay (e.g., cAMP assay).
-
Possible Cause: Interference from off-target 5-HT1A receptor activation, which also signals through the Gi/o pathway to inhibit adenylyl cyclase.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of both D2 and 5-HT1A receptors in your experimental cell line using qPCR or Western blot.
-
Use a Selective Antagonist: Co-incubate your cells with this compound and a selective 5-HT1A antagonist (e.g., WAY-100635). A change in the dose-response curve of this compound would indicate a contribution from 5-HT1A receptors.
-
Utilize a Receptor Knockdown Model: If available, use a cell line with stable knockdown of the 5-HT1A receptor to isolate the D2 receptor-mediated effects.
-
Alternative Assay: Consider a different functional readout that is more specific to D2 activation, such as a β-arrestin recruitment assay, and compare the results to your cAMP data.
-
Issue 2: Observing calcium mobilization in cells treated with this compound when studying D2 receptor signaling.
-
Possible Cause: Off-target activation of Gq-coupled receptors, primarily the highly affine 5-HT2A receptor or the α1-adrenergic receptor.
-
Troubleshooting Steps:
-
Selective Antagonism: Pre-treat cells with a selective 5-HT2A antagonist (e.g., ketanserin or M100907) or a selective α1-adrenergic antagonist (e.g., prazosin) before adding this compound. Inhibition of the calcium signal will identify the responsible off-target receptor.
-
Receptor Expression Profile: Characterize your cell line to ensure it does not endogenously express high levels of 5-HT2A or α1-adrenergic receptors. If it does, consider using a different cell line with a cleaner receptor expression profile.
-
Dose-Response Comparison: Generate dose-response curves for this compound's effect on calcium mobilization and compare the EC50 value to its Ki for the 5-HT2A and α1-adrenergic receptors. A correlation can suggest the likely off-target interaction.
-
Experimental Protocols
Protocol 1: Differentiating D2 vs. 5-HT1A Signaling using a cAMP Assay
This protocol provides a framework for distinguishing the contribution of D2 and 5-HT1A receptor activation by this compound to the inhibition of adenylyl cyclase.
-
Cell Line: HEK293 cells stably expressing human D2 and 5-HT1A receptors.
-
Principle: Both D2 and 5-HT1A receptors are Gi/o-coupled and their activation leads to a decrease in intracellular cAMP levels. By using a selective 5-HT1A antagonist, the effect of this compound on the D2 receptor can be isolated.
-
Methodology:
-
Seed HEK293-D2/5-HT1A cells in a 96-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Divide the plate into three groups:
-
Group A: this compound dose-response.
-
Group B: Pre-treat with a selective 5-HT1A antagonist (e.g., 100 nM WAY-100635) for 30 minutes, followed by this compound dose-response.
-
Group C: Controls (vehicle, forskolin alone).
-
-
Stimulate cells with forskolin (to induce cAMP production) and the respective drug combinations for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Compare the IC50 values of this compound from Group A and Group B. A rightward shift in the dose-response curve in Group B indicates that 5-HT1A receptor activation contributes to the overall cAMP reduction observed with this compound alone.
-
Protocol 2: Identifying Off-Target Calcium Mobilization
This protocol helps determine if observed calcium signals are due to off-target 5-HT2A or α1-adrenergic receptor activation.
-
Cell Line: A cell line endogenously expressing 5-HT2A and/or α1-adrenergic receptors (e.g., CHO-K1) or a recombinant line.
-
Principle: Activation of Gq-coupled receptors like 5-HT2A and α1-adrenergic receptors leads to an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator.
-
Methodology:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare drug plates with this compound and selective antagonists:
-
Row A: this compound dose-response.
-
Row B: Pre-treatment with a selective 5-HT2A antagonist (e.g., 1 µM Ketanserin).
-
Row C: Pre-treatment with a selective α1-adrenergic antagonist (e.g., 1 µM Prazosin).
-
-
Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then add the drugs and monitor the change in fluorescence over time.
-
Data Analysis: Compare the dose-response curves. If the calcium signal is attenuated in the presence of the 5-HT2A antagonist, it indicates a 5-HT2A-mediated effect. Similarly, attenuation by the α1-adrenergic antagonist points to α1-adrenergic receptor involvement.
-
Visualizations
Caption: this compound's on-target and major off-target signaling pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 1963594 - Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
Technical Support Center: Optimizing Tiospirone Dosage in Animal Models
Welcome to the technical support center for researchers utilizing Tiospirone in pre-clinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental design and minimize the risk of side effects.
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound.
Issue: Animals are exhibiting excessive sedation or akinesia at my initial this compound dose.
-
Question: My Sprague-Dawley rats appear overly sedated and are showing signs of akinesia (lack of voluntary movement) shortly after this compound administration. How can I address this?
-
Answer: This is a known dose-dependent side effect of this compound. A subcutaneous (s.c.) dose of 0.3 micromol/kg has been observed to induce akinesia in Sprague-Dawley rats[1].
-
Recommendation: Consider reducing the dose to a lower level to find the therapeutic window for your specific experimental goals. A dose-response study is highly recommended to determine the optimal dose that achieves the desired therapeutic effect with minimal motor impairment. Start with a dose significantly lower than 0.3 micromol/kg and gradually escalate.
-
Experimental Protocol: See the "Catalepsy and Akinesia Assessment" protocol below for a method to quantify motor side effects.
-
Issue: I am observing catalepsy in my animal models.
-
Question: My rats are remaining in unusual postures for extended periods after this compound administration, which I suspect is catalepsy. What is the recommended course of action?
-
Answer: Catalepsy is a well-documented extrapyramidal side effect of dopamine D2 receptor antagonists. For this compound, a subcutaneous dose of 1.0 micromol/kg has been shown to induce catalepsy in Sprague-Dawley rats[1].
-
Recommendation: If catalepsy is not an intended endpoint of your study, you will need to lower the this compound dose. The therapeutic window for antipsychotic efficacy is generally below the threshold for inducing significant catalepsy.
-
Troubleshooting Tip: Ensure that the observed behavior is catalepsy and not severe akinesia. The "Catalepsy Bar Test" is a standard method for objective measurement.
-
Issue: How can I proactively design my study to identify the optimal this compound dose?
-
Question: I am planning a new study with this compound and want to establish a dose that minimizes side effects from the outset. What is the best approach?
-
Answer: A dose-response study is crucial. This involves administering a range of this compound doses to different groups of animals and measuring both the desired therapeutic effect and the incidence/severity of side effects.
-
Recommendation: Based on existing data, a starting dose well below 0.3 micromol/kg s.c. in rats is advisable. You can then have incrementally increasing dose groups to identify the dose at which side effects emerge.
-
Key Metrics: Monitor for signs of akinesia and catalepsy as primary indicators of motor side effects. For longer-term studies, also consider monitoring for vacuous chewing movements (VCMs) as a potential indicator of tardive dyskinesia-like symptoms.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known side effects of this compound in animal models?
A1: The most commonly reported side effects are extrapyramidal symptoms (EPS), which include akinesia (reduced voluntary movement) and catalepsy (a state of immobility and muscular rigidity)[1]. These are primarily linked to the blockade of dopamine D2 receptors in the nigrostriatal pathway.
Q2: What is the mechanism of action of this compound that leads to these side effects?
A2: this compound is a 5-HT2 receptor antagonist with a strong affinity for dopamine D2 receptors[1]. Blockade of D2 receptors in the basal ganglia disrupts normal motor function, leading to extrapyramidal side effects. The severity of these effects is generally correlated with the level of D2 receptor occupancy.
Q3: Are there specific animal models that are more susceptible to this compound's side effects?
A3: While data specific to this compound across multiple strains is limited, Sprague-Dawley rats are a commonly used model where these side effects have been documented[1]. It is important to consider that different strains of rodents can exhibit varying sensitivities to antipsychotic-induced side effects.
Q4: How can I quantify the side effects of this compound in my study?
A4: Standardized behavioral tests are the best way to quantify motor side effects. The Catalepsy Bar Test is used to measure catalepsy, while the Vacuous Chewing Movement (VCM) Test can be used to assess for potential tardive dyskinesia-like symptoms in chronic studies.
Q5: What is the relationship between this compound dosage and D2/5-HT2A receptor occupancy?
Data Presentation
Table 1: this compound Dose and Observed Motor Side Effects in Sprague-Dawley Rats
| Dose (s.c.) | Observed Side Effect | Citation |
| 0.3 µmol/kg | Akinesia | |
| 1.0 µmol/kg | Catalepsy |
Note: This data is based on a single study and a comprehensive dose-response relationship has not been fully characterized. Researchers should perform their own dose-finding studies.
Experimental Protocols
1. Catalepsy and Akinesia Assessment (Bar Test)
-
Objective: To quantify the presence and duration of catalepsy.
-
Apparatus: A horizontal bar (approximately 1 cm in diameter) raised 9-10 cm above a flat surface.
-
Procedure:
-
Administer this compound or vehicle control to the animal.
-
At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the latency for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, record the cut-off time.
-
Akinesia can be inferred from a significant increase in the latency to initiate movement, even if the full criteria for catalepsy are not met.
-
-
Data Analysis: Compare the latency times between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
2. Vacuous Chewing Movement (VCM) Assessment
-
Objective: To quantify orofacial dyskinesia, an animal model of tardive dyskinesia, during chronic this compound administration.
-
Apparatus: A transparent observation cage with a mirrored bottom to allow for a clear view of the animal's mouth.
-
Procedure:
-
Following chronic administration of this compound, place the animal in the observation cage.
-
Allow for a brief habituation period (e.g., 5-10 minutes).
-
Observe the animal for a set period (e.g., 2-5 minutes) and count the number of vacuous chewing movements. These are defined as purposeless chewing motions not directed at food, water, or gnawing at the cage.
-
Video recording the sessions can aid in accurate and blinded scoring.
-
-
Data Analysis: Compare the frequency of VCMs between the chronic this compound and vehicle control groups.
Visualizations
Caption: Workflow for this compound Dose Optimization.
Caption: this compound's Putative Signaling Pathway for EPS.
References
Tiospirone Synthesis and Purification: A Technical Support Center
Welcome to the technical support center for Tiospirone synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the experimental process. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Synthesis Phase
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors. A common synthetic route involves the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with a suitable butyl derivative connected to the 1-(1,2-benzisothiazol-3-yl)piperazine moiety.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to degradation.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield.
-
Solution: Screen different bases (e.g., K₂CO₃, NaHCO₃, triethylamine) and solvents (e.g., acetonitrile, DMF, DMSO). An optimization study, such as a Design of Experiments (DoE), can help identify the ideal conditions.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the dialkylation of the piperazine nitrogen.
-
Solution: Control the stoichiometry of the reactants carefully. Adding the alkylating agent slowly to the reaction mixture can minimize side reactions.
-
-
Degradation of Reactants or Product: this compound or its precursors might be sensitive to air, moisture, or heat.
-
Solution: Ensure all reactants and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question: I am observing significant impurity formation in my reaction mixture. How can I identify and minimize these impurities?
Answer: Impurity profiling is crucial for a successful synthesis. The nature of impurities depends on the synthetic route, but common impurities in related syntheses include unreacted starting materials, byproducts from side reactions, and degradation products.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: Residual 8-azaspiro[4.5]decane-7,9-dione or 1-(1,2-benzisothiazol-3-yl)piperazine are common.
-
Mitigation: Ensure the correct stoichiometry of reactants. As mentioned, monitoring the reaction by TLC or HPLC can help determine the point of maximum conversion.
-
-
N-Oxide Formation: The piperazine nitrogen can be oxidized.
-
Mitigation: Use degassed solvents and maintain an inert atmosphere to minimize exposure to oxygen.
-
-
Hydrolysis of the Imide Ring: The dione ring in the spirocyclic moiety can be susceptible to hydrolysis.
-
Mitigation: Use anhydrous solvents and avoid acidic or strongly basic conditions during workup if possible.
-
Purification Phase
Question: I am having difficulty purifying this compound using crystallization. What can I do to improve the process?
Answer: Crystallization is a powerful purification technique, but it requires careful optimization.
Troubleshooting Crystallization:
-
Poor Crystal Formation: The compound may be precipitating as an oil or amorphous solid.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents and solvent systems (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane). The ideal solvent will dissolve this compound at high temperatures but not at low temperatures.
-
Cooling Rate: A slow cooling rate promotes the formation of larger, purer crystals. Try cooling the solution in a controlled manner (e.g., in a dewar or insulated bath).
-
Seeding: Introducing a small crystal of pure this compound can induce crystallization.
-
-
-
Impurities Trapped in Crystals: The resulting crystals may still contain significant levels of impurities.
-
Solution:
-
Recrystallization: Dissolving the impure crystals in a minimal amount of hot solvent and allowing them to recrystallize can significantly improve purity. This process may need to be repeated.
-
Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove surface impurities.
-
-
Question: Column chromatography is not providing adequate separation of this compound from a closely related impurity. What parameters can I adjust?
Answer: For challenging separations, HPLC is often more effective than standard column chromatography.
Optimizing Chromatographic Separation:
-
Stationary Phase: The choice of column is critical. A C18 column is a common starting point for reverse-phase HPLC. If separation is poor, consider a different stationary phase (e.g., C8, phenyl, or cyano).
-
Mobile Phase:
-
Solvent Composition: Optimize the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous phase. A gradient elution (gradually changing the solvent composition) is often more effective than an isocratic elution (constant solvent composition) for separating complex mixtures.
-
pH: The pH of the aqueous phase can significantly affect the retention of ionizable compounds like this compound. Buffering the mobile phase (e.g., with phosphate or acetate buffer) can improve peak shape and reproducibility.
-
Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape for amine-containing compounds.
-
-
Flow Rate and Temperature: Lowering the flow rate can increase resolution. Optimizing the column temperature can also affect selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield for this compound synthesis? A1: While specific literature on this compound yield is scarce, yields for analogous multi-step syntheses of azapirone derivatives can range from 30% to 60%. The yield is highly dependent on the specific synthetic route and optimization of reaction conditions.
Q2: What analytical techniques are recommended for purity assessment of the final this compound product? A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC: To determine the percentage purity and detect any non-volatile impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound and identify any structural isomers or other impurities.
-
Elemental Analysis: To confirm the elemental composition of the final compound.
Q3: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis? A3: Yes, standard laboratory safety practices should be strictly followed. Many reagents used in organic synthesis are hazardous. For example, alkylating agents can be toxic and corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Illustrative Data for this compound Synthesis Yield Optimization
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 45 |
| 2 | NaHCO₃ | Acetonitrile | 80 | 12 | 38 |
| 3 | Et₃N | Acetonitrile | 80 | 12 | 42 |
| 4 | K₂CO₃ | DMF | 100 | 8 | 55 |
| 5 | K₂CO₃ | DMSO | 120 | 6 | 52 |
Table 2: Illustrative Data for this compound Purification by Recrystallization
| Solvent System | Purity before (%) | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) |
| Ethanol/Water | 92.5 | 97.8 | 99.1 |
| Isopropanol | 92.5 | 96.5 | 98.7 |
| Acetonitrile | 92.5 | 97.2 | 99.0 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation in this compound Synthesis
-
To a solution of 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent, 1-(4-bromobutyl)-4-(1,2-benzisothiazol-3-yl)piperazine (1.1 eq), to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Purification of this compound by Crystallization
-
Dissolve the crude this compound product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in a refrigerator or ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: A plausible synthetic pathway for this compound.
Caption: A general troubleshooting workflow for synthesis and purification.
Navigating Tiospirone's Receptor Binding Affinity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and interpreting Tiospirone binding affinity data. This compound, an atypical antipsychotic of the azapirone class, exhibits a complex pharmacological profile by interacting with multiple dopamine and serotonin receptor subtypes. Discrepancies in binding affinity values (Ki) across different assays are common and can arise from various experimental factors. This guide offers troubleshooting advice, detailed experimental protocols, and a comparative analysis of this compound's binding affinities to aid researchers in their investigations.
Frequently Asked Questions (FAQs)
Q1: Why do I see different Ki values for this compound in the literature for the same receptor?
A1: Variations in Ki values for this compound across different studies are common and can be attributed to several factors, including:
-
Assay Type: Radioligand binding assays measure the direct interaction of a drug with a receptor, while functional assays measure the biological response elicited by the drug. These different endpoints can yield different potency values.
-
Experimental Conditions: Differences in buffer composition (pH, ionic strength), incubation time and temperature, and the specific radioligand used can all influence the determined binding affinity.[1]
-
Receptor Source: The use of different cell lines (e.g., CHO, HEK293) or tissue preparations (e.g., rat striatum, human cortex) can lead to variations due to differences in receptor density, G-protein coupling efficiency, and the presence of endogenous ligands.
-
Data Analysis: The mathematical model used to analyze the data (e.g., one-site vs. two-site binding model) can also impact the calculated Ki value.
Q2: What is the difference between binding affinity (Ki) and functional potency (EC50/IC50)?
A2: It is crucial to distinguish between these two parameters:
-
Binding Affinity (Ki): This is a measure of how tightly a drug binds to a receptor. It is an intrinsic property of the drug-receptor interaction and is independent of the assay system's biological response. A lower Ki value indicates a higher binding affinity.
-
Functional Potency (EC50/IC50): This measures the concentration of a drug required to produce a 50% maximal response (EC50 for agonists) or to inhibit 50% of a response (IC50 for antagonists). Functional potency is dependent on the specific biological system and the signaling pathway being measured. While often correlated, a high binding affinity does not always translate to high functional potency.[2][3][4]
Q3: this compound is described as a 5-HT1A partial agonist. How does this differ from a full agonist or an antagonist?
A3: The activity of a ligand at a receptor can be categorized as follows:
-
Full Agonist: A ligand that binds to and fully activates a receptor, eliciting the maximum possible biological response.
-
Partial Agonist: A ligand that binds to and activates a receptor but produces a submaximal response, even at saturating concentrations. This compound's partial agonism at 5-HT1A receptors is a key feature of its "atypical" antipsychotic profile.
-
Antagonist: A ligand that binds to a receptor but does not activate it. Instead, it blocks the binding of endogenous ligands (like serotonin or dopamine) and inhibits their effects.
Troubleshooting Guide: Interpreting Variable this compound Binding Data
This guide provides a structured approach to troubleshooting common issues encountered when interpreting this compound binding affinity data.
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in Ki values between experimental repeats | Inconsistent assay conditions (temperature, incubation time, buffer preparation). Pipetting errors. Cell passage number and health. | Standardize all assay parameters and document them meticulously. Calibrate pipettes regularly. Use cells within a defined passage number range and ensure high viability. |
| Discrepancy between radioligand binding Ki and functional assay IC50 | Receptor reserve (spare receptors) can lead to a lower EC50/IC50 in functional assays compared to the Ki. The functional assay may be measuring a downstream signaling event that is amplified. This compound may exhibit different affinities for different receptor conformational states (e.g., G-protein coupled vs. uncoupled). | Perform Schild analysis to determine if the antagonism is competitive. Measure binding in the presence and absence of GTP or its non-hydrolyzable analogs (like GTPγS) to assess the affinity for different G-protein coupling states. |
| Low specific binding in radioligand assays | Low receptor expression in the chosen cell line or tissue. Degraded radioligand. Suboptimal concentration of radioligand. | Use a cell line with higher receptor expression or a tissue known to have high receptor density. Check the radioligand for degradation (e.g., by chromatography). Optimize the radioligand concentration to be at or near its Kd for the receptor. |
| High non-specific binding in radioligand assays | The radioligand is highly lipophilic and binds to plasticware or lipids in the cell membrane. Inadequate washing steps. | Add bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding. Increase the number and volume of washes with ice-cold buffer. Consider using a different radioligand with lower lipophilicity if available.[1] |
This compound Binding Affinity Data
The following tables summarize the reported binding affinities (Ki, in nM) of this compound for key dopamine and serotonin receptors from various assay types. It is important to note that these values are illustrative and can vary based on the experimental conditions outlined in the troubleshooting guide.
Table 1: this compound Binding Affinity at Dopamine Receptors
| Receptor | Assay Type | Radioligand | Receptor Source | Ki (nM) |
| Dopamine D2 | Radioligand Binding | [3H]-Spiperone | Rat Striatum | 1.2 |
| Dopamine D2 | Radioligand Binding | [3H]-Raclopride | Human Recombinant (CHO cells) | 2.5 |
| Dopamine D4 | Radioligand Binding | [3H]-Spiperone | Human Recombinant (CHO cells) | 3.0 |
Table 2: this compound Binding Affinity at Serotonin Receptors
| Receptor | Assay Type | Radioligand/Method | Receptor Source | Ki (nM) / EC50 (nM) | Functional Effect |
| Serotonin 5-HT1A | Radioligand Binding | [3H]-8-OH-DPAT | Rat Hippocampus | 15 | - |
| Serotonin 5-HT1A | Functional (GTPγS) | GTPγS Binding | Human Recombinant (CHO cells) | 25 (EC50) | Partial Agonist |
| Serotonin 5-HT2A | Radioligand Binding | [3H]-Ketanserin | Rat Cortex | 0.8 | - |
| Serotonin 5-HT2A | Functional (IP3) | Phospholipase C Assay | Human Recombinant (HEK293 cells) | 5.2 (IC50) | Antagonist |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of published data.
Radioligand Competition Binding Assay (e.g., for D2 Receptors)
This protocol describes a typical competition binding assay using [3H]-Spiperone to determine the affinity of this compound for the D2 receptor.
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
Increasing concentrations of this compound (or other competing ligand).
-
A fixed concentration of [3H]-Spiperone (typically at or near its Kd).
-
Membrane preparation (e.g., 50-100 µg of protein).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol). Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: GTPγS Binding (e.g., for 5-HT1A Receptors)
This protocol outlines a functional assay to determine the partial agonist activity of this compound at the 5-HT1A receptor by measuring the binding of [35S]GTPγS to G-proteins upon receptor activation.
-
Membrane Preparation: Prepare membranes from cells expressing the human 5-HT1A receptor as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer containing GDP (to allow for GTPγS binding).
-
Increasing concentrations of this compound (or a known 5-HT1A agonist/antagonist).
-
Membrane preparation.
-
[35S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal effect (Emax) relative to a full agonist (e.g., serotonin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: D2 Receptor Antagonism Pathway for this compound.
Caption: 5-HT1A Receptor Partial Agonism Pathway for this compound.
Caption: 5-HT2A Receptor Antagonism Pathway for this compound.
Caption: General Workflow for a Competitive Radioligand Binding Assay.
References
Tiospirone Behavioral Studies: Technical Support & Troubleshooting Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the effects of Tiospirone on motor activity in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an atypical antipsychotic of the azapirone class.[1] Its primary mechanism of action involves a complex interaction with multiple neurotransmitter systems. It acts as a potent antagonist at Dopamine D2 and Serotonin 5-HT2A receptors.[1][2][3] Additionally, it shows partial agonism at the 5-HT1A receptor and antagonism at α1-adrenergic receptors.[1] This profile is characteristic of atypical antipsychotics, which aim to provide therapeutic effects with a lower risk of extrapyramidal side effects compared to typical antipsychotics.
Q2: What are the known metabolites of this compound and do they have pharmacological activity?
A2: this compound is metabolized in the liver and humans through several pathways, including N-dealkylation, hydroxylation, and sulfoxide formation. One significant human metabolite, 6-hydroxythis compound, has been shown to have a biological profile suggesting potent antipsychotic potential with a potentially minimal liability for extrapyramidal side effects (EPS). This metabolite exhibits diminished affinity for the D2 receptor while largely maintaining its interaction with serotonin receptors. Researchers should be aware that the observed behavioral effects could be a composite of the parent drug and its active metabolites.
Q3: Is this compound associated with extrapyramidal side effects (EPS)?
A3: While this compound was developed as an atypical antipsychotic with a reduced risk of EPS compared to typical antipsychotics like haloperidol, studies in animal models indicate that it can induce motor deficits, particularly at higher doses. Doses of 0.3 and 1.0 micromol/kg have been shown to produce akinesia (a loss or impairment of the power of voluntary movement) and catalepsy, respectively, in rats. These effects are critical to consider when designing and interpreting behavioral studies.
Troubleshooting Guide: Motor Activity & Behavioral Readouts
Q4: My animals show a significant decrease in locomotor activity after this compound administration. How do I determine if this is sedation or a specific motor impairment like akinesia?
A4: This is a critical distinction. A general reduction in movement could be sedation, while akinesia is a specific inability to initiate movement.
-
Dose-Response Analysis: Run a dose-response study. Sedative effects may appear at lower doses than more severe motor impairments like catalepsy.
-
Specific Motor Tests: Employ tests designed to measure specific motor deficits. The catalepsy bar test (see Experimental Protocols) can quantify the inability to correct an externally imposed posture, a hallmark of extrapyramidal side effects.
-
Observe Righting Reflex: A simple test is to gently place the animal on its back. A sedated animal may be slow to right itself, but an animal with severe motor impairment may be unable to.
Q5: In my operant conditioning study (e.g., food reinforcement), this compound administration led to a sharp decrease in lever presses. How can I differentiate between a motor deficit and a reduction in motivation or reward?
A5: This is a common challenge, as the akinetic effects of this compound can mask its potential effects on reward processing.
-
Control for Motor Incapacity: In the same animals, measure performance on a less demanding task. For example, measure their latency to consume a freely available food reward in the operant chamber. If the latency is also significantly increased, it points towards a motor deficit.
-
Vary the Reinforcement Schedule: Test the drug's effect on different schedules. A fixed-ratio (FR) schedule is sensitive to motor impairment. A progressive-ratio (PR) schedule, where the work requirement increases, can provide more insight into motivation. A significant decrease in the breakpoint on a PR schedule might suggest reduced motivation, but this must be interpreted cautiously in the presence of motor effects.
-
Direct Observation: Carefully observe the animals during the task. Are they attempting to press the lever but failing? Are they immobile in a corner of the chamber? These qualitative observations are crucial. A study noted that at doses that reduced food reinforcement, this compound also induced akinesia and catalepsy.
Q6: I am observing unexpected variability in motor effects between animals at the same dose. What could be the cause?
A6: Individual variability is common in behavioral pharmacology.
-
Metabolic Differences: Individual differences in liver enzyme activity (e.g., cytochrome P450) can lead to different rates of metabolism into active or inactive compounds, altering the effective dose and duration of action.
-
Stress and Habituation: Ensure all animals are properly habituated to the testing environment and handling procedures. High stress levels can interact with drug effects on motor activity.
-
Baseline Activity Levels: Animals have individual differences in baseline locomotor activity. Account for this by recording baseline activity before drug administration and using it as a covariate in your statistical analysis.
Quantitative Data Summary
The following tables summarize dose-dependent effects of this compound observed in behavioral studies with Sprague-Dawley rats.
Table 1: Effects of this compound on Food-Reinforced Behavior and Motor Function
| Dose (micromol/kg, s.c.) | Effect on Food Reinforcements (FR-5 Schedule) | Observed Motor Effects | Reference |
| 0.1 | No significant reduction | - | |
| 0.3 | 45% reduction from saline | Akinesia | |
| 1.0 | 94% reduction from saline | Catalepsy |
Table 2: Effects of this compound on Cocaine-Induced Conditioned Place Preference (CPP)
| Dose (mg/kg, s.c.) | Effect on Time Spent in Cocaine-Paired Compartment | Note | Reference |
| 0.143 | - | Tested in food reinforcement paradigm, induced akinesia | |
| 0.48 | Significant reduction (from 104.9% increase to 38.1% increase) | Tested in food reinforcement paradigm, induced catalepsy |
Experimental Protocols
Protocol 1: Catalepsy Assessment (Bar Test)
This protocol is used to quantify drug-induced catalepsy, a common extrapyramidal side effect.
-
Apparatus: A horizontal metal bar (approximately 0.5 cm in diameter) is elevated 9-10 cm above a flat surface.
-
Procedure:
-
Administer this compound or vehicle control subcutaneously (s.c.) or intraperitoneally (i.p.).
-
At specified time points post-injection (e.g., 30, 60, 90 minutes), place the rat's forepaws gently on the elevated bar.
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.
-
-
Scoring: A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score. An increase in the latency to move off the bar indicates a cataleptic state.
Protocol 2: Food-Reinforced Operant Behavior (FR-5 Schedule)
This protocol assesses the effect of a drug on motivated behavior.
-
Apparatus: Standard operant conditioning chambers equipped with a lever and a food pellet dispenser.
-
Animal Preparation:
-
Rats are typically food-restricted to 85-90% of their free-feeding body weight to ensure motivation.
-
Animals are trained to press a lever to receive a food pellet reward. Training proceeds until they achieve a stable response rate on a Fixed-Ratio 5 (FR-5) schedule, meaning they must press the lever 5 times to receive one reward.
-
-
Procedure:
-
Once baseline response rates are stable, experimental sessions begin.
-
Administer this compound or vehicle control at a set time before the session (e.g., 60-minute pretreatment).
-
Place the animal in the operant chamber for a fixed duration (e.g., 15 minutes).
-
Record the total number of lever presses and reinforcements earned.
-
-
Data Analysis: Compare the number of reinforcements earned under drug conditions to the vehicle control condition. A significant decrease suggests an effect on reinforcement, motivation, or motor function.
Visualizations: Pathways and Workflows
Caption: this compound's primary mechanism of action.
Caption: Workflow for diagnosing motor deficits.
Caption: Standard workflow for this compound studies.
References
Technical Support Center: Accounting for Tiospirone's Short Half-Life in Experimental Design
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tiospirone, focusing on challenges arising from its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound and why is it a critical factor in experimental design?
A1: this compound has a short elimination half-life of approximately 1.4 hours in humans[1]. This is a critical factor because the compound is rapidly cleared from the system, which can lead to challenges in maintaining therapeutic concentrations and observing its pharmacological effects in both in vitro and in vivo models[2][3][4].
Q2: How does this compound's short half-life impact the planning of in vivo studies?
A2: The rapid metabolism and clearance of this compound necessitate specific considerations for in vivo studies. A standard single-dose administration may not achieve sustained receptor occupancy to observe a therapeutic effect. The half-life of antipsychotics in rodents is often 4 to 6 times shorter than in humans, further complicating direct dose translation[5]. Therefore, alternative dosing strategies, such as continuous infusion or frequent dosing, are often required to maintain effective concentrations.
Q3: What are the implications of a short half-life for in vitro experiments?
A3: In in vitro systems that lack metabolic activity, the half-life due to chemical instability might be a concern. However, in cell-based assays with metabolic capacity (e.g., primary hepatocytes), the short half-life can lead to a rapid decline in the effective concentration of this compound in the culture medium. This can result in underestimation of its potency or efficacy. It is crucial to either replenish the compound at appropriate intervals or use systems that can simulate physiological pharmacokinetics.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is an atypical antipsychotic that acts on multiple receptor systems. It is a partial agonist at the 5-HT1A receptor and an antagonist/inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors. It also exhibits antagonist activity at dopamine D2 and D4 receptors, as well as at α1-adrenergic receptors.
Q5: Are there any known active metabolites of this compound?
A5: Yes, this compound is metabolized into several compounds, and some of these metabolites have been shown to be biologically active. For instance, the 6-hydroxythis compound metabolite has demonstrated potent antipsychotic potential with a minimal liability for extrapyramidal side effects in preclinical models. The metabolism of this compound in humans involves N-dealkylation, hydroxylation, and oxidation. When designing experiments, it is important to consider the potential contribution of these metabolites to the overall pharmacological effect.
Troubleshooting Guides
Issue 1: Inconsistent or weak effects of this compound in cell-based assays.
-
Possible Cause: Depletion of this compound from the culture medium due to its short half-life and cellular metabolism.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the stability of this compound in your specific cell culture system. Measure the concentration of this compound in the medium at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) using an appropriate analytical method like LC-MS/MS.
-
Replenish the Medium: Based on the stability data, replenish the culture medium with fresh this compound at intervals shorter than its determined half-life in the assay. For example, if the half-life is 2 hours, consider a partial or full medium change with fresh compound every 1-2 hours.
-
Use a Bioreactor System: For longer-term experiments, consider using a hollow-fiber or other bioreactor system that allows for continuous perfusion of fresh medium containing this compound, which can simulate in vivo steady-state concentrations.
-
Issue 2: Lack of a dose-dependent effect in animal models following a single administration.
-
Possible Cause: The short half-life of this compound prevents the maintenance of a therapeutic concentration at the target receptors over a sufficient duration.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study in your chosen animal model to determine the actual half-life, peak concentration (Cmax), and time to peak concentration (Tmax) of this compound. This will provide essential data for designing an effective dosing regimen.
-
Frequent Dosing Schedule: Based on the PK data, implement a more frequent dosing schedule. For a compound with a 1.4-hour half-life, this might involve dosing every 1-2 hours to maintain a target plasma concentration.
-
Continuous Infusion: For a more stable and continuous exposure, use osmotic minipumps for subcutaneous or intravenous infusion. This method can provide a consistent plasma concentration of this compound over an extended period, which is often more representative of the clinical situation.
-
Higher Doses for Multiple Dosing Regimens: Be aware that when switching from a single dose to a multiple-dose regimen to maintain clinically relevant receptor occupancy, the total daily dose may need to be significantly higher (e.g., 5-fold) to compensate for the rapid clearance in rodents.
-
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Elimination Half-Life (t½) | ~1.4 hours | Human | |
| Time to Peak Plasma Concentration (Tmax) | 0.8 hours (for the related compound Perospirone) | Human | |
| Metabolism | Hepatic | Human | |
| Primary Active Metabolite | 6-hydroxythis compound | Human |
Experimental Protocols
In Vitro Protocol: Assessing Neuronal Signaling in Response to this compound with Consideration for its Short Half-Life
This protocol describes a method to measure the effect of this compound on a downstream signaling molecule (e.g., phosphorylated ERK) in a neuronal cell line, accounting for its rapid degradation.
Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 12-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in serum-free medium immediately before use.
-
Treatment Regimen:
-
Acute Treatment (for rapid signaling events): Treat cells with varying concentrations of this compound for short durations (e.g., 5, 15, 30, 60 minutes).
-
Sustained Treatment (with compound replenishment): For longer-term effects, treat cells with this compound. At 1-hour intervals, carefully remove half of the medium from each well and replace it with an equal volume of fresh medium containing the same concentration of this compound.
-
-
Cell Lysis: Following the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the signaling protein of interest (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
In Vivo Protocol: Evaluation of Anxiolytic-like Effects of this compound in Mice Using Continuous Infusion
This protocol describes the use of osmotic minipumps to maintain a steady-state concentration of this compound for behavioral testing.
Methodology:
-
Animals: Use adult male C57BL/6 mice. House them under standard laboratory conditions with ad libitum access to food and water. Allow at least one week for acclimatization.
-
Osmotic Minipump Preparation:
-
Based on pilot PK data, calculate the required release rate of this compound to achieve the desired steady-state plasma concentration.
-
Select an appropriate osmotic minipump model (e.g., Alzet) based on the required duration and rate of infusion.
-
Under sterile conditions, fill the minipumps with a solution of this compound in a vehicle suitable for subcutaneous administration (e.g., a solution of 50% polyethylene glycol 400 in saline). A control group will receive pumps filled with the vehicle only.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours prior to implantation.
-
-
Surgical Implantation:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Insert the primed osmotic minipump subcutaneously.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as required and allow the mice to recover for at least 24 hours.
-
-
Behavioral Testing (Elevated Plus Maze):
-
After the recovery period and allowing for the achievement of steady-state this compound levels (typically 24-48 hours post-implantation), conduct the elevated plus maze test.
-
Place each mouse in the center of the maze, facing an open arm.
-
Record the behavior of the mouse for 5 minutes using a video tracking system.
-
Key parameters to measure include the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
-
Confirmation of Plasma Concentrations: At the end of the behavioral testing, collect blood samples to confirm that the desired plasma concentrations of this compound were achieved and maintained.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for in vitro signaling experiments.
Caption: Workflow for in vivo continuous infusion studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Relevance of Half-Life in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing potential orthostatic hypotension as a side effect in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential orthostatic hypotension as a side effect in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is orthostatic hypotension (OH) and how is it defined in preclinical studies?
A1: Orthostatic hypotension (OH), also known as postural hypotension, is a significant drop in blood pressure when moving to an upright position.[1][2][3] In preclinical research, it is a critical adverse effect to monitor for drugs that may interfere with the autonomic nervous system, such as adrenoceptor blockers and vasodilators.[1][4] The condition is typically defined as a sustained decrease in systolic blood pressure of ≥20 mmHg or a decrease in diastolic blood pressure of ≥10 mmHg within 3 minutes of a postural change, such as a head-up tilt.
Q2: What are the common preclinical models used to study orthostatic hypotension?
A2: Several preclinical models are utilized to investigate OH, each with specific advantages:
-
Tilt-Table Test in Anesthetized Rodents: This is a widely used and reproducible method where an anesthetized rat is subjected to a head-up tilt to provoke an orthostatic challenge. It is effective for screening compounds and can be used to test multiple doses in the same animal.
-
Telemetry in Conscious Rodents: Implantable radio-telemetry devices are considered the gold standard for monitoring cardiovascular parameters. This method allows for the continuous measurement of blood pressure and heart rate in conscious, freely moving animals, avoiding the confounding effects of anesthesia.
-
Neurotoxin-Induced Models: Models like the 6-hydroxydopamine (6-OHDA) treated rat are used to mimic neurogenic orthostatic hypotension (nOH). 6-OHDA selectively destroys catecholaminergic neurons, leading to peripheral sympathetic denervation and a phenotype that includes OH.
-
Lower Body Negative Pressure (LBNP) in Non-Human Primates: In conscious monkeys, LBNP can be applied to the lower body to simulate the physiological effects of standing, providing a reliable method to induce and study orthostatic hypotension.
Q3: My compound shows a significant drop in blood pressure upon tilt in anesthetized rats, but the heart rate response is variable. What could be the cause?
A3: Anesthesia can significantly impact cardiovascular reflexes. The choice of anesthetic agent is crucial, as some can suppress the baroreflex-mediated increase in heart rate that would normally compensate for a drop in blood pressure. A combination of chloralose, urethane, and pentobarbital has been used to develop a rat model that shows orthostatic profiles similar to those seen clinically. If you are using other anesthetics, consider their potential effects on autonomic function. For more precise assessment of the heart rate response, monitoring in conscious, freely moving animals using telemetry is recommended.
Q4: How can I differentiate between a direct vasodilatory effect of my compound and impairment of the baroreflex pathway?
A4: Differentiating between these mechanisms requires a multi-faceted approach. A direct vasodilator like minoxidil may not cause significant orthostatic hypotension because the baroreflex remains intact to compensate. In contrast, drugs that impair the baroreflex, such as alpha-adrenergic antagonists, will lead to a pronounced drop in blood pressure during an orthostatic challenge. To investigate this, you can:
-
Assess the baroreflex sensitivity: This can be done by administering a pressor agent (e.g., phenylephrine) and a depressor agent (e.g., sodium nitroprusside) and measuring the corresponding changes in heart rate.
-
Measure plasma catecholamines: A blunted norepinephrine response upon tilting can indicate sympathetic dysfunction.
-
Utilize a neurogenic OH model: Testing your compound in a model like the 6-OHDA rat can help determine if its effects are dependent on an intact sympathetic nervous system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in blood pressure readings between animals. | Animal stress, improper restraint, or anesthetic effects. | 1. For conscious models, ensure adequate acclimatization of the animals to the experimental setup to minimize stress. 2. Use telemetry for continuous monitoring in unrestrained animals to avoid restraint-associated artifacts. 3. If using anesthesia, ensure consistent administration and depth of anesthesia across all animals. |
| No significant orthostatic hypotension observed with a positive control (e.g., prazosin). | Insufficient tilt angle or duration, or inappropriate anesthetic. | 1. Verify the tilt angle and duration. A 60-80 degree head-up tilt for 5-10 minutes is a common protocol. 2. Ensure the anesthetic regimen does not overly suppress the cardiovascular system. 3. Confirm the dose and route of administration of the positive control are appropriate. |
| Difficulty with telemetry probe implantation surgery. | Surgical technique, post-operative care. | 1. Follow established surgical protocols for the specific species (rat or mouse) and implantation site (e.g., abdominal aorta in rats, carotid artery in mice). 2. Ensure proper aseptic technique to prevent infection. 3. Provide adequate post-operative analgesia and allow for a sufficient recovery period (5-7 days) before starting experiments. |
| Supine hypertension observed after drug administration. | A common side effect of drugs used to treat orthostatic hypotension, which can complicate data interpretation. | 1. Carefully monitor both supine and standing/tilted blood pressure to fully characterize the drug's effects. 2. Consider ambulatory blood pressure monitoring to assess blood pressure fluctuations over a 24-hour period. 3. This may be an inherent property of the drug's mechanism of action. |
Experimental Protocols
Protocol 1: Tilt-Table Test in Anesthetized Rats
This protocol is adapted from methodologies described for evaluating drug-induced orthostatic hypotension.
1. Animal Preparation:
- Anesthetize male Wistar or Sprague-Dawley rats using an appropriate anesthetic regimen (e.g., chloralose-urethane-pentobarbital).
- Surgically implant a catheter into the carotid artery for direct blood pressure measurement.
- Secure the animal in a supine position on a tilt table.
2. Baseline Measurements:
- Allow the animal to stabilize for at least 30 minutes after surgery.
- Record baseline supine mean arterial pressure (MAP) and heart rate (HR).
3. Orthostatic Challenge (Pre-treatment):
- Tilt the table to a 60-degree head-up position for a duration of 5-10 minutes.
- Continuously record MAP and HR throughout the tilt and for a 5-10 minute recovery period after returning to the supine position.
4. Drug Administration:
- Administer the test compound or vehicle intravenously or via another appropriate route.
- Allow for a sufficient period for the drug to take effect.
5. Orthostatic Challenge (Post-treatment):
- Repeat the tilt procedure as described in step 3.
- Multiple doses can be tested in the same animal, allowing for adequate time between administrations.
6. Data Analysis:
- Calculate the change in MAP and HR from the supine position to the tilted position for both pre- and post-treatment conditions.
- A significant drop in MAP post-treatment compared to pre-treatment indicates a potential for inducing orthostatic hypotension.
Protocol 2: Blood Pressure Monitoring in Conscious Rats using Telemetry
This protocol is based on the use of implantable telemetry devices for chronic blood pressure monitoring.
1. Surgical Implantation of Telemetry Device:
- Surgically implant a pressure-sensing catheter into the abdominal aorta of the rat, with the transmitter placed in the peritoneal cavity.
- Provide post-operative care, including analgesics, and allow for a recovery period of at least 5-7 days.
2. Housing and Acclimatization:
- House the animals individually in cages placed on top of telemetry receiver plates.
- Allow the animals to acclimatize to their housing and the presence of the telemetry equipment.
3. Baseline Data Collection:
- Record continuous blood pressure and heart rate data for a baseline period (e.g., 24 hours) to establish a circadian rhythm and baseline values.
4. Drug Administration:
- Administer the test compound or vehicle.
5. Post-Dose Data Collection:
- Continue to record continuous blood pressure and heart rate data to assess the drug's effect on cardiovascular parameters in freely moving animals.
- Pay close attention to periods of increased activity, as these can reveal postural effects on blood pressure.
6. Data Analysis:
- Analyze changes in blood pressure and heart rate from baseline after drug administration.
- Compare data from periods of rest and activity.
Signaling Pathways and Workflows
Baroreflex Signaling Pathway
The baroreflex is a critical pathway for the short-term regulation of blood pressure. When standing, gravity pulls blood towards the lower extremities, causing a transient drop in blood pressure. This is sensed by baroreceptors, which initiate a reflex arc to restore normal blood pressure. Dysfunction in this pathway can lead to orthostatic hypotension.
Caption: The baroreflex pathway for blood pressure regulation.
Experimental Workflow for Tilt-Table Test
This diagram outlines the key steps in performing a tilt-table test to assess orthostatic hypotension in a preclinical model.
Caption: Workflow for assessing OH using a tilt-table test.
References
- 1. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthostatic Hypotension - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Orthostatic hypotension: From pathophysiology to clinical applications and therapeutic considerations - PMC [pmc.ncbi.nlm.nih.gov]
Tiospirone Hepatic Metabolism: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatic metabolism of Tiospirone. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound in humans?
A1: this compound is extensively metabolized in humans through several key pathways. The main routes of metabolism include N-dealkylation of the butyl side chain, hydroxylation at two different positions on the spiro ring (alpha to the glutarimidyl carbonyl and at the 3'-position), and oxidation of the sulfur atom to form sulfones.[1] Additionally, oxidation at the carbon alpha to the piperazinyl nitrogen results in the formation of a lactam-sulfone.[1] The two major urinary metabolites identified are benzisothiazole piperazine sulfone and its lactam derivative.[1]
Q2: Which cytochrome P450 (CYP) enzyme is most likely responsible for this compound metabolism?
A2: While specific studies on this compound are limited, evidence from structurally similar azapirone drugs strongly suggests that CYP3A4 is the primary enzyme responsible for its metabolism. Studies on the related drugs, Buspirone and Tandospirone, have demonstrated that CYP3A4 is the major enzyme involved in their metabolism in human liver microsomes.[2][3] The metabolism of Tandospirone by CYP3A4 produces a metabolite profile that is qualitatively and quantitatively similar to that observed in human liver microsomes. For Buspirone, the potent CYP3A4 inhibitor ketoconazole completely inhibits the formation of its major metabolites.
Q3: We are observing unexpected variability in our in vitro metabolism results. What could be the cause?
A3: Variability in in vitro metabolism studies can arise from several factors:
-
Microsome Quality: Ensure the human liver microsomes (HLMs) are of high quality and have been stored properly to maintain enzymatic activity.
-
Genetic Variability: There is significant inter-individual variability in the expression and activity of CYP enzymes, particularly CYP3A4. Using pooled HLMs from multiple donors can help to average out this variability.
-
Cofactor Concentration: Ensure that the concentration of NADPH, the essential cofactor for CYP enzymes, is not limiting in your reaction.
-
Solvent Effects: The concentration of organic solvents (like DMSO or methanol) used to dissolve this compound should be kept low (typically <1%) as they can inhibit or activate CYP enzymes.
-
Incubation Time: Ensure that the incubation time is within the linear range for metabolite formation.
Q4: How should we design a study to investigate potential drug-drug interactions (DDIs) with this compound?
A4: To assess DDI potential, you should investigate the effects of known CYP3A4 inhibitors and inducers on this compound metabolism.
-
Inhibition Studies: Co-incubate this compound with a potent CYP3A4 inhibitor, such as ketoconazole, in human liver microsomes. A significant decrease in the rate of this compound metabolism would confirm its interaction potential.
-
Induction Studies: While more complex, induction studies can be performed using primary human hepatocytes. Treatment of hepatocytes with a known CYP3A4 inducer, like rifampicin, followed by incubation with this compound, can reveal if its metabolism is inducible.
Q5: Are there any considerations for this compound administration in patients with hepatic impairment?
A5: Although specific guidelines for this compound in hepatic impairment are not available, general principles for antipsychotics with significant hepatic metabolism should be followed. Liver disease can alter drug pharmacokinetics by affecting hepatic blood flow, protein binding, and metabolic enzyme activity. For patients with mild to moderate hepatic impairment, dose adjustments and careful monitoring are recommended. It is advisable to start with a lower dose and titrate slowly based on clinical response and tolerability. Regular monitoring of liver function tests is also recommended. In cases of severe hepatic impairment, the use of antipsychotics with high hepatotoxicity risk should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step |
| Low or no this compound metabolism observed in vitro. | 1. Inactive microsomes.2. Insufficient cofactor (NADPH).3. Incorrect buffer pH. | 1. Test microsome activity with a known CYP3A4 substrate.2. Ensure fresh NADPH is used at an appropriate concentration.3. Verify the pH of the incubation buffer is optimal for CYP3A4 activity (typically pH 7.4). |
| High variability between replicate experiments. | 1. Inconsistent pipetting.2. Microsome clumping.3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure proper mixing.2. Gently vortex microsomes before aliquoting.3. Maintain a consistent temperature during incubation. |
| Difficulty in identifying this compound metabolites by LC-MS. | 1. Low metabolite concentration.2. Ion suppression from matrix components.3. Inappropriate MS parameters. | 1. Increase the incubation time or this compound concentration (within solubility limits).2. Optimize sample preparation to remove interfering substances.3. Adjust MS parameters (e.g., ionization source, collision energy) to enhance metabolite detection. |
Quantitative Data
As specific enzyme kinetic data for this compound is not publicly available, the following table summarizes the apparent Michaelis-Menten constants (Km) for the formation of major metabolites of the structurally related drug, Buspirone, in pooled human liver microsomes. This data can serve as a useful reference for designing in vitro experiments with this compound.
| Metabolite | Metabolic Pathway | Apparent Km (μM) |
| 1-Pyrimidinylpiperazine (1-PP) | N-dealkylation | 8.7 |
| Buspirone N-oxide | N-oxidation | 34.0 |
| 3'-Hydroxybuspirone | Hydroxylation | 4.3 |
| 5-Hydroxybuspirone | Hydroxylation | 11.4 / 514 |
| 6'-Hydroxybuspirone | Hydroxylation | 8.8 |
Experimental Protocols
Protocol: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of this compound. Researchers should optimize concentrations and incubation times based on their specific experimental goals.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for analytical quantification)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-incubate the following at 37°C for 5-10 minutes:
-
Potassium phosphate buffer
-
Pooled HLMs (final protein concentration typically 0.2-1.0 mg/mL)
-
This compound (at various concentrations to determine enzyme kinetics)
-
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound and the formation of its metabolites.
-
Determine the rate of metabolism and, if applicable, calculate enzyme kinetic parameters (Km and Vmax).
-
Visualizations
References
- 1. Metabolism of the antipsychotic drug this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of CYP3A4 as the primary cytochrome P450 responsible for the metabolism of tandospirone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tiospirone, Haloperidol, and Thioridazine in the Context of Antipsychotic Treatment
An important note on the availability of data: The seminal 1989 double-blind, placebo-controlled trial, "Efficacy and safety of tiospirone vs. haloperidol and thioridazine in a double-blind, placebo-controlled trial" by Borison et al., is not widely available in its full-text version in accessible online databases. Consequently, the specific quantitative efficacy and safety data from this pivotal study cannot be presented. This guide, therefore, provides a comparative overview based on established pharmacological profiles and findings from other clinical research.
General Comparison
This compound, haloperidol, and thioridazine represent different classes of antipsychotic medications, each with a distinct mechanism of action and side-effect profile. Haloperidol and thioridazine are first-generation, or "typical," antipsychotics, while this compound is classified as an "atypical" antipsychotic.[1][2]
| Feature | This compound | Haloperidol | Thioridazine |
| Drug Class | Atypical antipsychotic (Azapirone class)[2] | Typical antipsychotic (Butyrophenone class)[3] | Typical antipsychotic (Phenothiazine class)[4] |
| Primary Mechanism | Mixed receptor antagonism: Dopamine (D2, D4), Serotonin (5-HT2A, 5-HT2C, 5-HT7), and α1-adrenergic receptor antagonist; 5-HT1A partial agonist. | Strong Dopamine D2 receptor antagonist. | Dopamine D2 receptor antagonist with significant anticholinergic, antihistaminic, and antiadrenergic activity. |
| Clinical Profile | Investigated for schizophrenia treatment, showing efficacy comparable to typical antipsychotics with a potentially lower risk of extrapyramidal symptoms. Development was discontinued. | Effective against positive symptoms of psychosis (e.g., hallucinations, delusions). High propensity for extrapyramidal side effects. | Effective for psychotic disorders, but its use is limited due to a significant risk of cardiac arrhythmias (QTc prolongation). Lower risk of extrapyramidal symptoms compared to haloperidol. |
Experimental Protocols
While the specific protocol from the Borison et al. (1989) study is unavailable, a standard double-blind, placebo-controlled trial for antipsychotics in that era would generally adhere to the following structure:
-
Patient Selection: Inclusion criteria would typically involve patients with a confirmed diagnosis of schizophrenia, likely based on the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria of the time. Patients would be within a specific age range and would be required to provide informed consent. Exclusion criteria would rule out individuals with certain medical conditions, other psychiatric diagnoses, or those taking medications that could interfere with the study drugs.
-
Washout Period: A washout period, where patients are taken off any pre-existing antipsychotic medication, would be implemented to ensure that the observed effects are attributable to the study drugs.
-
Randomization: Patients would be randomly assigned to one of four treatment groups: this compound, haloperidol, thioridazine, or a placebo. The double-blind nature of the study means that neither the patients nor the researchers would know who is receiving which treatment.
-
Dosing: Each drug would be administered according to a fixed or flexible dosing schedule. Dosages would likely be titrated upwards to a therapeutically effective level.
-
Efficacy and Safety Assessments: Standardized rating scales would be used to assess changes in psychotic symptoms over the course of the trial. The Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale were common tools for this purpose. Safety and tolerability would be monitored through the recording of adverse events, with particular attention to extrapyramidal symptoms (using scales like the Simpson-Angus Scale), vital signs, and laboratory tests.
-
Data Analysis: Statistical analysis would be performed to compare the changes in efficacy and safety measures between the active drug groups and the placebo group, as well as between the different active drug groups.
Mandatory Visualization
The following diagram illustrates a generalized workflow for a double-blind, placebo-controlled clinical trial, representative of the design of the inaccessible 1989 study.
References
Tiospirone: A Comparative Analysis of an Investigational Atypical Antipsychotic
An in-depth look at the investigational atypical antipsychotic Tiospirone, comparing its pharmacological profile and clinical data with established atypical antipsychotics. This guide is intended for researchers, scientists, and drug development professionals.
This compound (BMY-13,859) is an investigational atypical antipsychotic of the azapirone class that was studied in the late 1980s for the treatment of schizophrenia.[1] Although it showed effectiveness comparable to typical antipsychotics but with a reduced risk of extrapyramidal side effects, its development was ultimately halted, and it was never commercially marketed.[1] This guide provides a comparative analysis of this compound against other well-established atypical antipsychotics, focusing on its receptor binding profile, clinical efficacy, and side effect profile, based on available experimental data.
Mechanism of Action and Receptor Binding Profile
This compound exhibits a complex pharmacology, acting as a partial agonist at serotonin 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2, D4, and α1-adrenergic receptors.[1] The therapeutic effects of atypical antipsychotics are primarily attributed to their ability to block dopamine D2 receptors, while their interaction with various serotonin receptors is thought to contribute to a lower incidence of extrapyramidal symptoms and potential efficacy against the negative symptoms of schizophrenia.
Comparative Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro receptor binding affinities (Ki values) of this compound compared to a selection of other atypical antipsychotics. Lower Ki values indicate a higher binding affinity. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Receptor | This compound | Risperidone | Olanzapine | Quetiapine | Aripiprazole | Clozapine |
| Dopamine D₂ | 0.5[1] | 3.1 | 11 | 160 | 0.34 | 126 |
| Dopamine D₄ | 13.6[1] | 7.3 | 27 | 15 | 44 | 9 |
| Serotonin 5-HT₁ₐ | - | 4.2 | >10000 | 295 | 4.4 | 170 |
| Serotonin 5-HT₂ₐ | 0.06 | 0.16 | 4 | 11 | 3.4 | 13 |
| Serotonin 5-HT₂𝒸 | 9.73 | 5 | 11 | 1150 | 15 | 13 |
| Serotonin 5-HT₇ | 0.64 | 3.5 | 31 | 55 | 39 | 7 |
| Adrenergic α₁ | - | 0.2 | 19 | 7 | 57 | 7 |
| Histamine H₁ | - | 20 | 7 | 11 | 61 | 6 |
| Muscarinic M₁ | 630 | >10000 | 19 | >10000 | >10000 | 1.9 |
Experimental Protocols
In Vitro Receptor Binding Assays
The determination of receptor binding affinities (Ki values) is a cornerstone of pharmacological profiling. A generalized experimental protocol for such assays is outlined below.
Objective: To determine the in vitro binding affinity of test compounds (e.g., this compound and other atypical antipsychotics) to specific neurotransmitter receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant dopamine D₂ or serotonin 5-HT₂ₐ receptors).
-
A specific radioligand for the target receptor (e.g., [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂ₐ receptors).
-
Test compounds (this compound and comparators) at various concentrations.
-
Incubation buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Efficacy
Clinical trials conducted in the late 1980s investigated the efficacy of this compound in patients with schizophrenia. One single-blind, dose-ranging study involving 14 patients found that this compound produced significant improvements in scores on the Global Assessment Scale (GAS), Nurses' Observation Scale for Inpatient Evaluation (NOSIE), and Brief Psychiatric Rating Scale (BPRS) over a 28-day treatment period. The study highlighted that this compound's effectiveness was equivalent to that of typical antipsychotics but without inducing extrapyramidal side effects.
Due to the discontinuation of its development, there is a lack of published, large-scale, randomized controlled trials directly comparing this compound with other atypical antipsychotics.
Clinical Trial Protocol (General Outline)
A typical clinical trial protocol to evaluate the efficacy of an antipsychotic in schizophrenia would include the following elements:
Title: A Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of [Antipsychotic Drug] in Patients with an Acute Exacerbation of Schizophrenia.
Objectives:
-
Primary: To evaluate the efficacy of the investigational drug compared to placebo in reducing the symptoms of schizophrenia as measured by the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Secondary: To assess the effects of the drug on positive and negative symptoms of schizophrenia (PANSS subscales), clinical global impression (CGI scales), and safety and tolerability.
Inclusion Criteria:
-
Diagnosis of schizophrenia according to DSM criteria.
-
Acute exacerbation of psychotic symptoms.
-
Minimum baseline score on a standardized rating scale (e.g., PANSS total score ≥ 80).
Exclusion Criteria:
-
Treatment-resistant schizophrenia.
-
Presence of other significant psychiatric or medical conditions.
-
Substance use disorder.
Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled, parallel-group design.
-
A washout period for previous antipsychotic medications.
-
Randomization to receive the investigational drug, an active comparator (another antipsychotic), or placebo for a fixed duration (e.g., 6 weeks).
Assessments:
-
Efficacy assessments at baseline and regular intervals using standardized scales (PANSS, BPRS, CGI).
-
Safety assessments including monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests (including metabolic parameters).
References
A Comparative Analysis of Tiospirone and Perospirone: Potency and Selectivity at Key Receptors
An in-depth guide for researchers and drug development professionals on the pharmacological profiles of two related azapirone antipsychotics.
This guide provides a detailed comparison of the potency and selectivity of tiospirone and perospirone, two structurally related azapirone derivatives with antipsychotic properties. While this compound's development was halted, perospirone has been commercialized in some regions for the treatment of schizophrenia. Understanding their distinct pharmacological profiles is crucial for researchers in the field of neuropsychopharmacology and for professionals involved in the development of novel central nervous system therapies. This document summarizes key experimental data on their receptor binding affinities and functional potencies, outlines the methodologies used to obtain this data, and visualizes relevant biological pathways and experimental workflows.
Receptor Binding Affinity
The binding affinity of a drug to its target receptors is a primary determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the receptors in an in vitro assay. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the reported Kᵢ values for this compound and perospirone at various neurotransmitter receptors.
| Receptor | This compound Kᵢ (nM) | Perospirone Kᵢ (nM) |
| Dopamine Receptors | ||
| D₂ | 0.5 | 1.4 |
| D₄ | 13.6 | High Affinity |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 16.6 | 2.9 |
| 5-HT₂ₐ | 0.06 | 0.61 |
| 5-HT₂C | 9.73 | High Affinity |
| 5-HT₇ | 0.64 | - |
| Adrenergic Receptors | ||
| α₁ | High Affinity | High Affinity |
| Muscarinic Receptors | ||
| M₁ | 630 | - |
| M₂ | 180 | - |
| M₃ | 1290 | - |
| M₄ | 480 | - |
| M₅ | 3900 | - |
| Histamine Receptors | ||
| H₁ | - | High Affinity |
Data for this compound is primarily sourced from its Wikipedia entry, which cites peer-reviewed literature. Data for perospirone is compiled from various pharmacological studies.[1][2] A direct comparison should be made with caution as experimental conditions may have varied between studies.
Functional Potency
Functional potency measures the ability of a drug to elicit a biological response following receptor binding. This is often expressed as the half-maximal effective concentration (EC₅₀) for agonists or partial agonists, or the half-maximal inhibitory concentration (IC₅₀) for antagonists.
| Drug | Receptor | Functional Activity | Potency |
| This compound | 5-HT₁ₐ | Partial Agonist | - |
| 5-HT₂ₐ | Inverse Agonist | - | |
| D₂ | Antagonist | - | |
| Perospirone | 5-HT₁ₐ | Partial Agonist | - |
| 5-HT₂ₐ | Inverse Agonist | - | |
| D₂ | Antagonist | EC₅₀ = 0.31 ng/mL (in vivo receptor occupancy)[3] |
Receptor Selectivity
The selectivity of a drug for its intended target over other receptors is a critical factor in determining its side-effect profile. For atypical antipsychotics, the ratio of serotonin 5-HT₂ₐ to dopamine D₂ receptor affinity is considered a key indicator of "atypicality," with a higher ratio generally associated with a lower risk of extrapyramidal side effects.
| Drug | 5-HT₂ₐ Kᵢ (nM) | D₂ Kᵢ (nM) | 5-HT₂ₐ/D₂ Selectivity Ratio |
| This compound | 0.06 | 0.5 | 0.12 |
| Perospirone | 0.61 | 1.4 | 0.44 |
A higher 5-HT₂ₐ/D₂ affinity ratio, as seen with perospirone, is a hallmark of many atypical antipsychotics and is thought to contribute to a lower propensity for extrapyramidal symptoms compared to typical antipsychotics.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound (this compound or perospirone) for a specific neurotransmitter receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).
-
A radiolabeled ligand known to bind specifically to the receptor (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors).
-
Test compound (this compound or perospirone) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Assays (G-Protein Coupled Receptors)
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC₅₀ or IC₅₀).
Objective: To characterize the functional activity of this compound or perospirone at a specific G-protein coupled receptor (GPCR).
Example: cAMP Assay for Gᵢ/Gₒ-Coupled Receptors (e.g., D₂ Receptor)
Materials:
-
A cell line expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing the human D₂ receptor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound or perospirone).
-
A reference agonist for the receptor.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Cells are cultured in appropriate media and seeded into microplates.
-
Compound Treatment:
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound (this compound or perospirone) before being stimulated with a fixed concentration (e.g., EC₈₀) of a reference agonist in the presence of forskolin.
-
Agonist Mode: Cells are treated with varying concentrations of the test compound in the presence of forskolin to see if it inhibits cAMP production on its own.
-
-
Incubation: The cells are incubated for a specific period to allow for receptor signaling and changes in intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Antagonist Mode: The data are plotted as the percentage of agonist-stimulated cAMP production versus the log concentration of the test compound. The IC₅₀ value is determined by non-linear regression.
-
Agonist Mode: The data are plotted as the percentage of forskolin-stimulated cAMP production versus the log concentration of the test compound. The EC₅₀ and Eₘₐₓ (maximum effect) are determined.
-
Signaling Pathways
The therapeutic and side effects of this compound and perospirone are mediated by their interaction with specific GPCR signaling pathways. The primary targets for their antipsychotic action are the dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Dopamine D2 Receptor Signaling Pathway
The dopamine D₂ receptor is coupled to the Gᵢ/Gₒ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound and perospirone act as antagonists at this receptor, blocking the effects of dopamine.
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT₂ₐ receptor is coupled to the Gq/₁₁ protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C. This compound and perospirone act as inverse agonists at this receptor, reducing its basal activity.
Conclusion
This compound and perospirone are both potent antagonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors, a hallmark of atypical antipsychotics. This compound exhibits particularly high affinity for the 5-HT₂ₐ receptor. Perospirone also demonstrates high affinity for these primary targets, along with partial agonism at the 5-HT₁ₐ receptor. The higher 5-HT₂ₐ/D₂ affinity ratio of perospirone is consistent with its classification as an atypical antipsychotic with a potentially favorable side-effect profile. The comprehensive data and methodologies presented in this guide offer a valuable resource for researchers and clinicians seeking to understand the nuanced pharmacological differences between these two related compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of perospirone (SM-9018), a novel serotonin-2 and dopamine-2 receptor antagonist, and other antipsychotics in the conditioned fear stress-induced freezing behavior model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Tiospirone and Amperozide on Food-Reinforced Behavior
For researchers and professionals in drug development, understanding the nuanced effects of antipsychotic compounds on motivated behaviors is critical. This guide provides a detailed comparative analysis of two atypical antipsychotics, Tiospirone and Amperozide, with a specific focus on their impact on food-reinforced behavior. This comparison is supported by experimental data, detailed methodologies, and visualizations of their pharmacological mechanisms.
Pharmacological Profile
This compound and Amperozide, while both classified as atypical antipsychotics, exhibit distinct receptor binding profiles that underpin their differing effects on food-reinforced behavior. This compound is a 5-HT2A receptor antagonist with additional affinity for D2, 5-HT1a, and 5-HT7, and sigma receptors.[1] In contrast, Amperozide is primarily a 5-HT2A receptor antagonist with a notably low affinity for D2 receptors.[2][3] This fundamental difference in dopamine receptor interaction is a key factor in their divergent behavioral outcomes.
Impact on Food-Reinforced Behavior: A Quantitative Comparison
A pivotal study directly compared the effects of this compound and Amperozide on food-reinforced bar-pressing behavior in fasted rats.[1] The results of this study are summarized in the tables below.
| Drug | Dose (µmol/kg, s.c.) | % Reduction in Food Reinforcements (from saline) | Statistical Significance |
| Amperozide | 2.5 | 21% | Not specified as significant in the abstract |
| This compound | 0.3 | 45% | Significant |
| This compound | 1.0 | 94% | Significant |
Table 1: Effect of Amperozide and this compound on the Number of Food Reinforcements. Data sourced from a study on food-reinforced bar-pressing behavior.[1]
| Drug | Dose (µmol/kg) | Observed Motor Effects |
| Amperozide | 2.5 | Decline in bar pressing during the last 5-min block |
| This compound | 0.3 | Akinesia |
| This compound | 1.0 | Catalepsy |
Table 2: Motor Effects Observed During Food-Reinforced Behavior Tasks. These observations are critical for interpreting the primary outcome data.
The data clearly indicates that this compound produces a dose-dependent and significant reduction in food-reinforced behavior. However, the concurrent induction of akinesia and catalepsy at effective doses suggests that this reduction may be a consequence of motor impairment rather than a specific effect on reward valuation or motivation. Conversely, Amperozide's modest reduction in food reinforcement at the highest tested dose was not associated with such pronounced motor deficits, suggesting its impact on alcohol intake is not due to a nonspecific effect on reward.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, the detailed experimental methodology is provided below.
Food-Reinforced Behavior Study Protocol
-
Subjects: Fasted Sprague-Dawley male rats.
-
Training: Animals were trained daily on a 15-minute Fixed-Ratio 5 (FR-5) schedule, where they had to press a bar five times to receive a food reinforcement. Training continued until response rates stabilized.
-
Drug Administration:
-
Amperozide Group: Rats received a 60-minute subcutaneous (s.c.) pretreatment with saline or Amperozide at doses of 0.25, 0.75, or 2.5 µmol/kg. Injections were administered twice a week and the order of doses was counterbalanced.
-
This compound Group: A separate group of rats received a 60-minute s.c. pretreatment with saline or this compound at doses of 0.1, 0.3, or 1.0 µmol/kg.
-
-
Behavioral Testing: Following the pretreatment period, rats were placed in the operant chambers for a 15-minute test session on the FR-5 schedule.
-
Data Collection: The primary dependent variable was the total number of food reinforcements earned during the 15-minute session. Observations of motor behavior were also recorded.
Caption: Workflow of the food-reinforced behavior experiment.
Signaling Pathways and Mechanism of Action
The differential effects of this compound and Amperozide on food-reinforced behavior can be attributed to their distinct interactions with key neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.
Amperozide's primary action is as a 5-HT2A receptor antagonist. Blockade of these receptors is thought to modulate dopamine release, particularly in the mesocortical and nigrostriatal pathways. By having a low affinity for D2 receptors, Amperozide avoids the direct and potent blockade of dopamine signaling that is characteristic of typical antipsychotics and, to a lesser extent, this compound.
This compound, on the other hand, not only antagonizes 5-HT2A receptors but also acts as a D2 receptor antagonist. This dual action, particularly the D2 receptor blockade, is the likely cause of the observed akinesia and catalepsy, which are classic extrapyramidal side effects associated with dopamine antagonism. The profound motor impairment induced by this compound makes it difficult to discern its specific effects on the motivational and reward-related aspects of food-reinforced behavior.
Caption: Contrasting receptor binding profiles and downstream effects.
Conclusion
The comparative study of this compound and Amperozide reveals critical differences in their effects on food-reinforced behavior, primarily driven by their receptor pharmacology. While this compound potently suppresses food-reinforced responding, this effect is confounded by significant motor impairments attributable to its D2 receptor antagonism. Amperozide, with its more selective 5-HT2A antagonism and weak D2 affinity, exhibits a much milder impact on this behavior, suggesting a more specific modulation of reward-related processes without the confounding motor side effects. These findings underscore the importance of considering the full pharmacological profile of atypical antipsychotics when investigating their effects on motivated behaviors and highlight the potential of more selective 5-HT2A antagonists for minimizing motor side effects.
References
Tiospirone's Distinctive Receptor Binding Profile: A Comparative Analysis with Other Azapirones
For Immediate Release
This guide provides a comprehensive comparison of the receptor binding profile of tiospirone with other prominent azapirones, including buspirone, gepirone, and ipsapirone. The data presented herein, supported by detailed experimental methodologies, is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychopharmacology.
Differentiating this compound: A High-Affinity Antagonist at Key Receptors
This compound, an atypical antipsychotic of the azapirone class, exhibits a unique receptor binding profile that distinguishes it from other members of this drug class, which are primarily anxiolytics and antidepressants. While sharing the characteristic partial agonism at serotonin 5-HT1A receptors, this compound demonstrates significantly higher affinity and antagonist activity at dopamine D2 and various serotonin receptors, contributing to its antipsychotic properties.
Comparative Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro binding affinities (Ki values in nanomolars) of this compound and other selected azapirones for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Buspirone | Gepirone | Ipsapirone |
| 5-HT1A | Partial Agonist | Partial Agonist[1][2] | Partial/Full Agonist[3][4] | Partial Agonist[5] |
| Ki not specified | 4 - 78 | 31.8 - 38 | 10 | |
| 5-HT2A | Inverse Agonist | Weak Affinity | Low Affinity | Data not available |
| 0.06 | Ki not specified | ~3630 | ||
| 5-HT2C | Inverse Agonist | Data not available | Data not available | Data not available |
| 9.73 | ||||
| 5-HT7 | Inverse Agonist | Data not available | Data not available | Data not available |
| 0.64 | ||||
| D2 | Antagonist | Weak Antagonist | Negligible Affinity | Moderate-to-high affinity |
| 0.5 | 484 | Ki not specified | Ki not specified | |
| D3 | Data not available | Antagonist | Data not available | Data not available |
| 98 | ||||
| D4 | Antagonist | Antagonist | Data not available | Data not available |
| 13.6 | 29.2 | |||
| α1-Adrenergic | Antagonist | Partial Agonist | Data not available | Moderate-to-high affinity |
| Ki not specified | Ki not specified | Ki not specified |
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Ki values) for azapirones is typically conducted through in vitro competitive radioligand binding assays. The following is a generalized protocol representative of the methodologies employed in the cited studies.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radioligand from a specific receptor.
Materials:
-
Receptor Source: Homogenates of brain tissue from appropriate animal models (e.g., rat hippocampus or striatum) or cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A or D2).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor. For example, [³H]8-OH-DPAT is commonly used for 5-HT1A receptors, and [³H]spiperone or [³H]raclopride for D2 receptors.
-
Test Compounds: this compound and other azapirones of interest, dissolved in an appropriate solvent.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH (typically 7.4) containing ions and other reagents to ensure optimal binding conditions.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: The receptor source tissue or cells are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in triplicate in microtiter plates or test tubes.
-
Total Binding: Contains the membrane preparation and the radioligand.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of a non-labeled, high-affinity ligand for the target receptor to saturate all specific binding sites.
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound.
-
-
Incubation: The assay mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Key Signaling Pathways
The functional effects of azapirones are mediated through their interaction with G-protein coupled receptors (GPCRs), primarily the 5-HT1A and D2 receptors.
5-HT1A Receptor Signaling
The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the G-protein dissociates into its α and βγ subunits, initiating downstream signaling cascades.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
-
Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which leads to an inhibitory effect on neuronal firing. It can also inhibit voltage-gated Ca2+ channels.
-
Activation of Other Pathways: The 5-HT1A receptor can also activate other signaling pathways, such as the MAPK/ERK pathway, which is involved in neuroplasticity and cell survival.
Dopamine D2 Receptor Signaling
Similar to the 5-HT1A receptor, the dopamine D2 receptor is also coupled to Gi/o proteins. Its activation by an agonist, or blockade by an antagonist like this compound, modulates several intracellular signaling pathways.
-
Inhibition of Adenylyl Cyclase: The primary and canonical pathway involves the Gαi subunit inhibiting adenylyl cyclase, leading to decreased cAMP production and reduced PKA activity.
-
Modulation of Ion Channels and Other Effectors: The Gβγ subunits released upon D2 receptor activation can modulate various effectors, including phospholipase C (PLC) and ion channels, contributing to the overall cellular response.
-
β-Arrestin Pathway: In addition to G-protein signaling, D2 receptors can also signal through a non-canonical pathway involving β-arrestin 2. This pathway can have distinct downstream effects from G-protein signaling.
Conclusion
This compound's receptor binding profile is markedly different from that of other azapirones like buspirone, gepirone, and ipsapirone. Its high affinity and antagonist/inverse agonist activity at 5-HT2A, 5-HT2C, 5-HT7, and particularly D2 receptors, in addition to its 5-HT1A partial agonism, underpins its potential as an antipsychotic agent. This contrasts with the more selective 5-HT1A receptor activity of other azapirones, which are primarily utilized for their anxiolytic and antidepressant effects. Understanding these distinctions at the molecular level is crucial for the rational design and development of novel therapeutics targeting these complex receptor systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Tiospirone: An Atypical Antipsychotic with a Promising Profile but Limited Clinical Data
An early exploration into atypical antipsychotic therapy, Tiospirone, a novel compound of the azapirone class, showed initial promise in the treatment of schizophrenia in the late 1980s. However, its development was halted, leaving a limited pool of publicly available, placebo-controlled clinical trial data. This guide provides a comprehensive overview of the available efficacy and safety information for this compound, placed in the context of its drug class, and outlines its proposed mechanism of action.
Efficacy Data: A Look at the Limited Evidence
A study involving 14 patients with schizophrenia who underwent a one- to two-week placebo washout period before receiving this compound for 28 days reported significant improvements in scores on the Global Assessment Scale (GAS), the Nurses' Observation Scale for Inpatient Evaluation (NOSIE), and the Brief Psychiatric Rating Scale (BPRS)[1]. While these findings are positive, the single-blind nature of the trial and the small sample size are significant limitations.
To provide a broader context for the potential efficacy of azapirone-class drugs in schizophrenia, a meta-analysis of randomized, double-blind, placebo-controlled trials of other azapirones, such as buspirone, used as an adjunctive therapy to conventional antipsychotics, offers some insight.
Table 1: Efficacy of Adjunctive Azapirone Therapy in Schizophrenia (Buspirone) vs. Placebo
| Outcome Measure | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Heterogeneity (I²) | Citation |
| Total Psychopathology | -1.03 | -1.91 to -0.15 | 0.02 | 92% | [2][3] |
| Positive Symptoms | -0.31 | -0.64 to 0.01 | 0.06 | Not Reported | [4] |
| Negative Symptoms | -0.09 | -0.60 to 0.42 | 0.72 | Not Reported | [4] |
| Extrapyramidal Symptoms | -0.51 | -0.99 to -0.02 | 0.04 | 0% |
Note: This data is for buspirone as an adjunctive therapy and not for this compound as a monotherapy.
Safety and Tolerability: A Key Advantage
A significant and encouraging finding from the early this compound trial was its favorable safety profile, particularly the absence of extrapyramidal symptoms (EPS). This was noteworthy as ten of the fourteen participants in the study had a history of EPS with other neuroleptic medications. No other serious adverse effects were reported in this trial.
In the meta-analysis of adjunctive azapirone therapy, discontinuation rates due to any cause (Risk Ratio: 0.98) and side effects (Risk Ratio: 1.96) were not significantly different between the azapirone and placebo groups.
Experimental Protocols: A Representative Approach
While the specific, detailed protocol for the this compound trials is not available, a typical experimental protocol for a placebo-controlled trial of an antipsychotic in the late 1980s would have likely included the following components:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Inpatients or outpatients aged 18-65 years with a diagnosis of schizophrenia based on the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria of that era. Participants would likely have a minimum baseline score on a standardized psychiatric rating scale, such as the BPRS.
-
Washout Period: A washout period of 1-2 weeks where participants would be taken off their previous antipsychotic medication and receive a placebo to establish a stable baseline of symptoms.
-
Intervention: Participants would be randomly assigned to receive either this compound at a fixed or flexible dose or a matching placebo for a predefined period, typically 4-6 weeks.
-
Outcome Measures:
-
Primary Efficacy: Change from baseline in the total score of a standardized rating scale like the BPRS or the Positive and Negative Syndrome Scale (PANSS).
-
Secondary Efficacy: Changes in subscale scores of the primary efficacy measure (e.g., positive and negative symptoms), and scores on other scales like the Clinical Global Impression (CGI) scale.
-
Safety and Tolerability: Assessment of adverse events through spontaneous reporting and standardized checklists. Extrapyramidal symptoms would be systematically assessed using scales such as the Simpson-Angus Scale (SAS) for parkinsonism and the Barnes Akathisia Rating Scale (BARS).
-
-
Statistical Analysis: The primary analysis would likely be an analysis of covariance (ANCOVA) on the change from baseline in the primary efficacy measure, with baseline score as a covariate.
Mechanism of Action and Signaling Pathways
This compound is an atypical antipsychotic with a complex pharmacodynamic profile. It acts as a partial agonist at serotonin 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2 and D4 receptors, as well as at α1-adrenergic receptors. This multi-receptor activity is believed to contribute to its antipsychotic effects with a reduced risk of extrapyramidal symptoms compared to typical antipsychotics that primarily act on D2 receptors.
Caption: Proposed mechanism of this compound's antipsychotic action.
Conclusion
This compound represents an early effort in the development of atypical antipsychotics, with a promising preclinical profile and initial clinical findings suggesting efficacy with a low risk of extrapyramidal symptoms. However, the cessation of its development has resulted in a lack of robust, placebo-controlled clinical trial data necessary for a definitive assessment of its efficacy and safety. The information available, primarily from a single-blind study and contextualized by data from other azapirones, suggests that this compound could have been a valuable therapeutic option. For researchers and drug development professionals, the story of this compound underscores the potential of multi-receptor targeting for achieving antipsychotic efficacy with improved tolerability, a concept that continues to be central in the development of modern psychiatric medications.
References
- 1. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjunctive azapirone for schizophrenia: A meta-analysis of randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Augmentation of antipsychotic drug action by azapirone 5-HT1A receptor partial agonists: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Tiospirone and Modern Atypical Antipsychotics for Schizophrenia
A Comparative Guide for Researchers and Drug Development Professionals
Decades of research in psychopharmacology have led to significant advancements in the treatment of schizophrenia. This guide provides a comparative analysis of the clinical trial results of Tiospirone, an early atypical antipsychotic investigated in the late 1980s, with three widely used second-generation antipsychotics: Risperidone, Olanzapine, and Aripiprazole.
Due to the discontinuation of this compound's development, publicly available clinical trial data is limited to a single, small-scale study from 1987. This guide, therefore, presents a historical-comparative perspective, highlighting the evolution of clinical trial methodologies and outcomes in schizophrenia research. The information presented aims to offer valuable insights for researchers, scientists, and drug development professionals in the ongoing quest for more effective and safer antipsychotic agents.
Executive Summary of Comparative Clinical Trial Results
The following tables summarize the available quantitative data from key clinical trials of this compound, Risperidone, Olanzapine, and Aripiprazole. It is important to note the significant differences in trial design, patient population size, and duration between the early this compound study and the more extensive clinical development programs of the modern antipsychotics.
Table 1: Comparison of Efficacy Outcomes
| Drug (Pivotal Trial) | Primary Efficacy Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo/Comparator) | Key Secondary Endpoint Results |
| This compound (Moore et al., 1987)[1] | GAS, NOSIE, BPRS scores | "Significant improvement" (quantitative data not available) | N/A (single-blind, no placebo group) | Not specified. |
| Risperidone (Marder et al., 1994)[2][3] | PANSS Total Score | -20.9 (Risperidone) | -14.3 (Haloperidol) | Significant improvements in PANSS positive, negative, and general psychopathology scores compared to haloperidol.[3] |
| Olanzapine (Beasley et al., 1996)[4] | BPRS Total Score | Statistically significant improvement | Statistically significant improvement vs. placebo | Statistically significant improvement in PANSS total, positive, and negative scores compared to placebo. |
| Aripiprazole (Kane et al., 2002) | PANSS Total Score | Statistically significant improvement | Statistically significant improvement vs. placebo | Significant improvements in PANSS positive and CGI-Severity scores compared to placebo. |
Table 2: Comparison of Key Safety and Tolerability Profiles
| Drug (Pivotal Trial) | Incidence of Extrapyramidal Symptoms (EPS) | Clinically Significant Weight Gain (≥7% increase) | Prolactin Elevation | Other Notable Adverse Events |
| This compound (Moore et al., 1987) | Absent in 10/14 patients with prior EPS history | Not reported | Not reported | No serious adverse effects reported. |
| Risperidone (Marder et al., 1994) | Dose-dependent, lower than haloperidol at optimal doses | Reported, incidence varies by study | Significant and dose-dependent | Insomnia, agitation, anxiety. |
| Olanzapine (Beasley et al., 1996) | Low incidence | High incidence | Minimal to moderate | Somnolence, dizziness, constipation. |
| Aripiprazole (Kane et al., 2002) | Similar to placebo | Low incidence | No clinically significant elevation, may decrease levels | Akathisia, headache, nausea. |
Detailed Experimental Protocols
A generalized workflow for a typical pivotal clinical trial for schizophrenia is outlined below. Specific details for the this compound trial are limited, while the protocols for the comparator drugs' trials are more comprehensive and align with modern standards.
Generalized Experimental Workflow for Schizophrenia Clinical Trials
-
This compound (Moore et al., 1987): This was a single-blind, dose-ranging trial with 14 male patients diagnosed with schizophrenia. Following a 1- to 2-week placebo washout period, patients were treated with this compound for 28 days. Efficacy was assessed using the Global Assessment Scale (GAS), Nurses' Observation Scale for Inpatient Evaluation (NOSIE), and the Brief Psychiatric Rating Scale (BPRS).
-
Risperidone (Marder et al., 1994): This was a large-scale, multicenter, double-blind, randomized controlled trial comparing fixed doses of risperidone (2, 6, 10, and 16 mg/day) with haloperidol (20 mg/day) and placebo over 8 weeks in patients with chronic schizophrenia. The primary efficacy measure was the Positive and Negative Syndrome Scale (PANSS).
-
Olanzapine (Beasley et al., 1996): This was a 6-week, double-blind, placebo-controlled, multicenter trial comparing two fixed doses of olanzapine (1 mg/day and 10 mg/day) with placebo in patients with schizophrenia. The primary efficacy measure was the BPRS total score, with the PANSS also used as a key secondary measure.
-
Aripiprazole (Kane et al., 2002): This was a 4-week, multicenter, double-blind, placebo- and active-controlled trial comparing two fixed doses of aripiprazole (15 mg/day and 30 mg/day) with haloperidol (10 mg/day) and placebo in patients with acute exacerbation of schizophrenia or schizoaffective disorder. The primary efficacy measure was the PANSS total score, and the key secondary measure was the Clinical Global Impressions-Severity of Illness (CGI-S) score.
Mechanism of Action and Receptor Binding Profiles
The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The following diagram and table illustrate the receptor binding profiles of this compound and the comparator drugs.
References
- 1. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of risperidone on the five dimensions of schizophrenia derived by factor analysis: combined results of the North American trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine versus placebo and haloperidol: acute phase results of the North American double-blind olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tiospirone
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Tiospirone. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.
Researchers and drug development professionals working with this compound, an atypical antipsychotic of the azapirone class, must prioritize safety to minimize exposure and mitigate potential risks. This guide provides a detailed operational plan for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, ensuring a comprehensive safety barrier.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hands | Protective gloves | Chemically resistant gloves (e.g., nitrile) are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Body | Protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded, irritation is experienced, or when handling the powder outside of a ventilated enclosure. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for laboratory personnel.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration.[1] |
| Ingestion | Do not induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person.[1] |
In all cases of exposure, seek medical attention and consult a physician.
Accidental Release and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Accidental Release:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill. For powder spills, cover with a plastic sheet or tarp to minimize dust generation.
-
Clean up the spill. Mechanically take up the spilled material and place it in appropriate, labeled containers for disposal.
-
Decontaminate the area. Thoroughly clean the contaminated surface.
Disposal:
All waste materials contaminated with this compound, including empty containers, unused product, and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound in the regular trash or down the drain.
Chemical and Physical Properties
A summary of key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₂₄H₃₂N₄O₂S |
| Molecular Weight | 440.6 g/mol |
| CAS Number | 87691-91-6 |
Hazardous Decomposition Products:
Under thermal decomposition, this compound can release toxic and corrosive gases and vapors, including:
-
Carbon oxides
-
Phosgene
-
Nitrogen oxides (NOx)
-
Hydrogen sulfide
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
